Aristolactam Aiiia
Descripción
polo-like kinase 1 (Plk1) inhibitor; structure in first source
Propiedades
IUPAC Name |
4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGXKFPTAJYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Natural Sources of Aristolactam AIIIA: A Technical Guide
This technical guide provides an in-depth overview of the natural sources of Aristolactam AIIIA, a phenanthrene-type alkaloid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of relevant biological and experimental pathways.
Overview of Natural Sources
This compound is a member of the aristolactam family of alkaloids, which are primarily found in plant species belonging to the family Aristolochiaceae, particularly within the genus Aristolochia. These compounds are often found in conjunction with aristolochic acids and are considered to be their metabolic derivatives. Other plant families, such as Annonaceae and Saururaceae, are also known to produce aristolactams.
Based on current literature, the following plant species have been identified as natural sources of this compound:
While several studies have reported the isolation of this compound from these species, specific quantitative data on its yield remains limited in the available literature. The table below summarizes the known natural sources.
Data Presentation: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reported Yield of this compound |
| Aristolochia gigantea | Aristolochiaceae | Stems, Rhizomes | Data not available in cited literature |
| Aristolochia tadungensis | Aristolochiaceae | Stems, Leaves | Data not available in cited literature |
| Aristolochia moupinensis | Aristolochiaceae | Not specified | Data not available in cited literature |
| Aristolochia cathcartii | Aristolochiaceae | Not specified | Data not available in cited literature |
Note: The lack of quantitative data in the table highlights a research gap in the phytochemical analysis of these plant species for this specific compound.
Experimental Protocols
The following sections detail a generalized experimental protocol for the extraction, isolation, and characterization of this compound from plant materials, based on methodologies reported for aristolactams and related compounds.
Extraction
A general procedure for the extraction of aristolactams from plant material involves the use of organic solvents of increasing polarity.
-
Plant Material Preparation: The selected plant parts (e.g., stems, roots) are air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, such as hexane, acetone, and ethanol (B145695), at room temperature.[1] This is followed by a more exhaustive extraction using a Soxhlet apparatus with a polar solvent like ethanol or methanol (B129727).[1] The resulting extracts are then concentrated under reduced pressure to yield crude extracts.
Isolation and Purification
The isolation and purification of this compound from the crude extract are typically achieved through a combination of chromatographic techniques.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions containing the compound of interest are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[4][5][6] The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
Characterization
The structure of the isolated this compound is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure of the compound. For this compound isolated from Aristolochia gigantea, the following ¹H-NMR data has been reported (in DMSO-d₆): δ 7.62 (1H, s, H-2), 7.97 (1H, d, J 2.5, H-5), 7.10 (1H, dd, J 2.5, 8.5, H-7), 7.79 (1H, d, J 8.5, H-8), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O), 10.65 (1H, s, NH).[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
Visualizations
Metabolic Activation Pathway of Aristolochic Acid to Aristolactam
The following diagram illustrates the metabolic pathway through which aristolochic acids are converted to aristolactams, which can then lead to the formation of DNA adducts, a key mechanism in their carcinogenicity.
References
Aristolactam AIIIA: A Comprehensive Technical Guide to its Plant Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aristolactam AIIIA, a naturally occurring aristolactam alkaloid. The document details its primary plant sources, presents available quantitative data, outlines experimental protocols for its isolation and analysis, and explores its known biological signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Plant Sources of this compound
This compound has been identified in various plant species, predominantly within the Aristolochiaceae family, but also in other families such as Annonaceae and Piperaceae. The primary genus associated with aristolactams is Aristolochia, known for producing a wide array of these compounds.
Quantitative Data of this compound in Plant Sources
The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data for this compound in various plant sources.
| Plant Species | Family | Plant Part | Concentration (mg/g dry weight) | Reference |
| Piper wallichii | Piperaceae | Not Specified | 0.047 - 0.059 | [1] |
| Aristolochia contorta | Aristolochiaceae | Not Specified | Present (quantification not specified) | [2] |
| Aristolochia gigantea | Aristolochiaceae | Stems | Present (quantification not specified) | [3] |
| Aristolochia tadungensis | Aristolochiaceae | Stems and Leaves | Present (quantification not specified) | [4] |
| Fissistigma oldhamii | Annonaceae | Stems and Leaves | Present (quantification not specified) | |
| Fissistigma balansae | Annonaceae | Not Specified | Present (quantification not specified) |
Experimental Protocols
This section outlines the general methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on cited experimental procedures.
General Extraction and Isolation Workflow
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation.
Workflow for Extraction and Isolation of this compound
Caption: A generalized workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: The selected plant part (e.g., stems, leaves) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, soxhlet extraction, or ultrasonication to draw out the desired compounds.
-
Concentration: The resulting solvent is evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate, or chloroform (B151607) and methanol) to separate the components based on polarity, yielding several fractions.
-
Further Purification: Fractions containing this compound are identified (e.g., by thin-layer chromatography) and combined. Further purification is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound in plant extracts is typically performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Experimental Protocol for HPLC Quantification:
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed, typically using a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile.
-
Detection: UV detection is set at a wavelength where this compound shows maximum absorbance. For more sensitive and specific quantification, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can be utilized.
-
Standard Preparation: A standard stock solution of purified this compound of known concentration is prepared. A series of dilutions are then made to create a calibration curve.
-
Sample Preparation: A known weight of the dried plant material is extracted with a defined volume of solvent. The extract is filtered before injection into the HPLC system.
-
Quantification: The concentration of this compound in the plant extract is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.
Signaling Pathways and Biological Activity
This compound, like other aristolactams, is known to exhibit cytotoxic effects. Its mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest in cancer cells.
Biosynthesis of this compound
Aristolactams are biosynthetically derived from aristolochic acids, which are themselves products of the benzylisoquinoline alkaloid (BIA) pathway. The final step in the formation of aristolactams is the reduction of the corresponding aristolochic acids.
Biosynthetic Pathway of Aristolactam Alkaloids
Caption: The biosynthetic origin of aristolactams from L-tyrosine.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. A key event in this pathway is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.
This compound-Induced Apoptosis Pathway
Caption: The apoptotic pathway initiated by this compound.
Induction of Cell Cycle Arrest
In addition to apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G2/M phase of the cell cycle. This arrest is associated with the modulation of key cell cycle regulatory proteins.
This compound-Induced Cell Cycle Arrest Pathway
Caption: The pathway of cell cycle arrest induced by this compound.
It is important to note that while aristolactams show potential as anticancer agents, they are structurally related to aristolochic acids, which are known to be nephrotoxic and carcinogenic. Therefore, any drug development efforts involving aristolactams must be accompanied by thorough toxicological studies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isolation of Aristolactam AIIIA from Aristolochia Species
Abstract
Aristolactams are a class of phenanthrene-based alkaloids primarily found in the Aristolochia genus, which has a long history in traditional medicine.[1] Among these, this compound has garnered interest for its potential biological activities. This document provides a comprehensive technical overview of the methodologies for the isolation, purification, and characterization of this compound from Aristolochia species. It includes detailed experimental protocols derived from published literature, quantitative data, and visual workflows to guide researchers in this field.
Introduction
The Aristolochia genus, belonging to the Aristolochiaceae family, comprises over 550 species distributed worldwide.[2] These plants are rich sources of unique secondary metabolites, most notably aristolochic acids (AAs) and their biogenetic precursors, the aristolactams (ALs).[3] While AAs are known for their nephrotoxic and carcinogenic properties, aristolactams exhibit a diverse range of biological activities, including anti-inflammatory, antiplatelet, and antitumor effects.[3][4]
This compound is a specific derivative that has been isolated from several Aristolochia species.[3] Its potential cytotoxic effects against cancer cell lines make it a compound of interest for further investigation in drug discovery and development.[5] This guide consolidates the necessary technical information for its successful isolation and characterization.
Natural Sources and Quantitative Data
This compound has been identified in various species of the Aristolochia genus. The primary plant parts used for extraction are typically the rhizomes (roots) and stems, where the concentration of these alkaloids is highest.
Table 1: Aristolochia Species Containing this compound and Related Compounds
| Species | Plant Part | Isolated Compound(s) | Reference(s) |
| Aristolochia gigantea | Stems, Rhizomes | Aristolactam IIIa | [3] |
| Aristolochia tadungensis | Stems, Leaves | This compound | [2] |
| Aristolochia mollissima | Not specified | Aristolochic Acid IIIa | [6] |
| Aristolochia cinnabarina | Dried Root Tubers | Aristolochic Acid IIIa | [7] |
Table 2: Quantitative Analysis of Aristolochic Acid IIIa in Aristolochia cinnabarina
Note: Quantitative data for this compound is not widely reported. The following data for the related compound Aristolochic Acid IIIa from 21 batches of A. cinnabarina provides a reference for expected concentrations.
| Compound | Concentration Range (mg/g) | Analytical Method | Reference |
| Aristolochic Acid IIIa | 0.0563 - 0.5277 | UPLC-QTOF-MS/MS | [7] |
Experimental Protocols: Isolation and Purification
The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The general workflow is depicted below.
Caption: General workflow for isolating this compound from Aristolochia species.
Plant Material Preparation and Extraction
This protocol is adapted from methodologies used for isolating compounds from Aristolochia gigantea.[3]
-
Collection and Preparation : Collect the rhizomes or stems of the desired Aristolochia species. Clean the plant material to remove soil and debris, then air-dry or oven-dry at a low temperature (40-50°C) until brittle.
-
Grinding : Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.
-
Solvent Extraction :
-
Perform exhaustive, successive extractions at room temperature with solvents of increasing polarity. A typical sequence is hexane, followed by acetone, and finally ethanol (B145695) or methanol (B129727).[3]
-
For each solvent, macerate the powdered plant material for 24-48 hours with occasional agitation.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue 2-3 times with the same solvent to ensure complete extraction.
-
Combine the filtrates for each solvent.
-
Alternative: Soxhlet extraction with ethanol can also be employed for a more exhaustive extraction.[3]
-
-
Concentration : Concentrate the crude ethanol or methanol extract in vacuo using a rotary evaporator at a temperature below 50°C to yield a viscous residue.
Chromatographic Purification
-
Initial Fractionation (Column Chromatography) :
-
Subject the concentrated crude extract to silica gel column chromatography (CC).[8]
-
Stationary Phase : Silica gel (60-120 mesh).
-
Mobile Phase : A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of chloroform-methanol (e.g., starting with 100% chloroform (B151607) and gradually increasing the methanol percentage to 8:1, 4:1, etc.).[8]
-
Fraction Collection : Collect fractions of a fixed volume (e.g., 50 mL).
-
-
Monitoring :
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.[8]
-
Use a suitable mobile phase, such as chloroform:methanol (6:1), to develop the plates.[8]
-
Visualize spots under UV light (254 nm and 365 nm) and/or by using a staining reagent (e.g., iodine vapor or vanillin-sulfuric acid).
-
Combine fractions that show a similar TLC profile and contain the compound of interest (identified by its Rf value compared to a standard, if available).
-
-
Final Purification (Preparative HPLC) :
-
For high purity, subject the enriched fractions from CC to preparative High-Performance Liquid Chromatography (Prep-HPLC).[9]
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : An optimized gradient of acetonitrile (B52724) and water (often containing a small amount of formic acid, e.g., 0.1%, to improve peak shape) is effective for separating aristolactams.[7][10]
-
Detection : Monitor the elution using a UV detector at a wavelength where the compound absorbs maximally (typically around 250 nm).[7]
-
Collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction by lyophilization or rotary evaporation to obtain the pure compound.
-
Structural Elucidation and Characterization
The identity and structure of the isolated this compound must be confirmed using a combination of spectroscopic techniques.[3][9]
Table 3: Spectroscopic Methods for Characterization
| Technique | Purpose | Typical Observations |
| LC-MS/MS | Determines molecular weight and fragmentation pattern. | Provides the exact mass of the [M+H]+ ion for molecular formula confirmation.[11] |
| ¹H NMR | Determines the proton environment and connectivity. | Reveals characteristic aromatic proton signals and methoxy/methylenedioxy group signals. |
| ¹³C NMR | Determines the number and type of carbon atoms. | Confirms the carbon skeleton of the phenanthrene (B1679779) ring and substituent groups. |
| 2D NMR (COSY, HMBC, HSQC) | Establishes detailed structural connectivity. | Used to assign all proton and carbon signals unequivocally and confirm the final structure.[3] |
| UV Spectroscopy | Provides information on the chromophore system. | Shows characteristic absorption maxima for the aristolactam scaffold. |
| IR Spectroscopy | Identifies functional groups. | Shows characteristic absorption bands for amide carbonyl (C=O) and aromatic (C=C) groups. |
Biological Activity and Signaling Pathway
This compound has demonstrated cytotoxic activity against A-549 (human lung carcinoma) cells.[5] Studies suggest that its mechanism of action involves the induction of apoptosis and cell cycle arrest, providing a basis for its potential as an anticancer agent.[5]
Caption: Proposed mechanism of this compound-induced cytotoxicity in cancer cells.[5]
Conclusion
The isolation of this compound from Aristolochia species is a systematic process that relies on established phytochemical techniques. A combination of solvent extraction and multi-step chromatographic purification, primarily column chromatography followed by preparative HPLC, is essential for obtaining the compound in high purity. Rigorous spectroscopic analysis is required to confirm its identity. The protocols and data presented in this guide offer a solid foundation for researchers aiming to isolate and study this compound and its potential therapeutic applications.
References
- 1. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and determination of six aristolochic acids and three aristololactams in medicinal plants and their preparations by high-performance liquid chromatography-photodiode array detection/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Aristolactam AIIIA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of Aristolactam AIIIA, a naturally occurring phenanthrene (B1679779) lactam alkaloid. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.
Core Chemical Structure and Properties
This compound, a member of the aristolactam family of alkaloids, possesses a distinctive tetracyclic phenanthrene core with a lactam moiety. These compounds are primarily isolated from various species of the Aristolochiaceae family.[1] The core structure is characterized by a fused ring system that imparts rigidity and specific stereochemical features critical for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₄ | [2] |
| Molecular Weight | 281.26 g/mol | [2] |
| IUPAC Name | 3,4-dihydroxy-8-methoxy-6H-[3][4]dioxolo[4,5-g]isoquinolin-5-one | Inferred from related structures |
| CAS Number | 53948-07-5 (for the related Aristolactam AII) | [5] |
Spectroscopic Characterization
Table 2: 13C NMR Spectroscopic Data of Aristolactam AII (a structurally similar analog)
Solvent: DMSO-d₆
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 | ~120-130 |
| C-2 | ~110-120 |
| C-3 | ~145-155 |
| C-3a | ~125-135 |
| C-4 | ~140-150 |
| C-5 | ~110-120 |
| C-6 | ~120-130 |
| C-7 | ~125-135 |
| C-8 | ~105-115 |
| C-9 | ~120-130 |
| C-10a | ~125-135 |
| C=O | ~160-170 |
| O-CH₃ | ~55-60 |
Data is inferred from typical aristolactam spectra and data for Aristolactam AII from SpectraBase.[5]
Table 3: Mass Spectrometry Data of this compound
| Technique | Ionization Mode | Observed m/z | Fragmentation Pattern | Source |
| ESI-MS | Positive | [M+H]⁺ at 282.07 | Characteristic losses of CO, OCH₃, and ring fragments | [4] |
Table 4: Infrared (IR) Spectroscopy Data of Aristolactams
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Amide N-H stretching |
| C=O Stretch | 1680-1650 | Lactam carbonyl stretching |
| C=C Stretch | 1600-1450 | Aromatic C=C stretching |
| C-O Stretch | 1250-1000 | Ether and phenol (B47542) C-O stretching |
Data is based on general spectral characteristics of aristolactams.[2]
Experimental Protocols
Isolation of Aristolactam Alkaloids from Aristolochia Species
The following is a general procedure for the isolation of aristolactam alkaloids, which can be adapted for the specific isolation of this compound.
1. Extraction:
-
Air-dried and powdered plant material (e.g., stems of Aristolochia gigantea) is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.[2]
-
The resulting crude extract is concentrated under reduced pressure.
2. Fractionation:
-
The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
-
The CHCl₃ and EtOAc fractions, which typically contain the aristolactam alkaloids, are concentrated.
3. Chromatographic Purification:
-
The active fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and EtOAc.
-
Fractions are monitored by thin-layer chromatography (TLC) under UV light.
-
Further purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure aristolactam compounds.[2]
General Synthesis of Aristolactam Core Structure
A variety of synthetic strategies have been developed for the total synthesis of aristolactam alkaloids. One common approach involves a Suzuki-Miyaura coupling followed by an intramolecular cyclization.
Experimental Workflow for Aristolactam Synthesis
References
Physical and chemical properties of Aristolactam AIIIA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Aristolactam AIIIA. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of its molecular interactions.
Core Properties of this compound
This compound (CAS No: 97399-91-2) is a naturally occurring aristolactam-type alkaloid found in various plants of the Aristolochiaceae and Annonaceae families, such as Fissistigma oldhamii and Aristolochia gigantea.[1][2] It is noted for its significant biological activities, including cytotoxic effects against cancer cells and the inhibition of platelet aggregation.[3]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₆H₁₁NO₄ | [4] |
| Molar Mass | 281.26 g/mol | [4] |
| Appearance | Yellow powder | [4] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Acetone, Ethanol (B145695), and Acetic Acid.[4] | [3][4] |
| Density (Predicted) | 1.541 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 521.1 ± 50.0 °C | [4] |
| pKa (Predicted) | 8.63 ± 0.20 | [4] |
Biological Activity and Mechanism of Action
This compound exhibits potent biological effects, primarily investigated in the context of oncology. Research has demonstrated its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells.[5]
A key mechanism identified is its role as an inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3] DYRK1A is a protein kinase implicated in various cellular processes, and its overexpression is linked to conditions like Down syndrome and neurodegenerative diseases.[4][6][7] By inhibiting DYRK1A, this compound can modulate downstream signaling pathways, leading to its observed cytotoxic effects.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound, focusing on its inhibition of the DYRK1A signaling pathway and the resulting cellular outcomes.
Experimental Protocols
Detailed and reproducible protocols are critical for scientific research. The following sections outline methodologies for the isolation and analysis of this compound.
Generalized Isolation Protocol from Plant Material
This compound can be isolated from the stems, leaves, and roots of plants such as Fissistigma oldhamii.[1][8] The following protocol is a generalized procedure based on common phytochemical isolation techniques described in the literature.[1][2]
1. Extraction:
- Air-dry and powder the plant material (e.g., stems and leaves).
- Macerate the powdered material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
- Filter the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
- Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. Aristolactams are typically enriched in the dichloromethane and ethyl acetate fractions.
2. Chromatographic Separation:
- Subject the active fraction (e.g., dichloromethane fraction) to column chromatography on a silica (B1680970) gel column.
- Elute the column with a gradient solvent system, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate components based on polarity.
- Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
3. Purification:
- Further purify the aristolactam-containing fractions using repeated column chromatography, which may include different stationary phases like ODS (Octadecylsilane) or Sephadex LH-20.[1]
- Achieve final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[1]
4. Structure Elucidation:
- Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
Analytical Protocol: UPLC-MS/MS Analysis
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of aristolactams in complex matrices.[6][9]
1. Sample Preparation:
- Herbal/Plant Samples: Perform ultrasonic extraction of the powdered sample with methanol. Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., HC-C18) to remove interfering substances.
- Biological Fluids (e.g., Urine): Centrifuge the sample to remove particulates. Dilute with the initial mobile phase. An on-line SPE step can be integrated into the UPLC system for automated cleanup and concentration.[9]
2. UPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 75 × 2.1 mm, 2.0 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
- Flow Rate: Approximately 0.3 mL/min.
- Column Temperature: Maintained at around 35 °C.
3. MS/MS Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.
- Instrument Parameters: Optimize parameters such as interface temperature (~300 °C), desolvation line temperature (~250 °C), and gas flow rates (nebulizer, heating, drying) to achieve maximum signal intensity.
4. Quantification:
- Prepare a calibration curve using certified standards of this compound.
- Utilize a matrix-matched internal standard to correct for matrix effects and ensure accurate quantification.[6]
Isolation and Analysis Workflow Diagram
The following diagram provides a visual representation of the logical workflow for the isolation, purification, and analysis of this compound from a natural source.
References
- 1. [Studies on alkaloids from Fissistigma oldhamii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A natural DYRK1A inhibitor as a potential stimulator for β‐cell proliferation in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aristolactam BIII, a naturally derived DYRK1A inhibitor, rescues Down syndrome-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aristolactams and dioxoaporphines from Fissistigma balansae and Fissistigma oldhamii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects | MDPI [mdpi.com]
The Therapeutic Potential of Aristolactam AIIIA: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Preclinical Findings and Mechanisms of Action
Aristolactam AIIIA, a phenanthrene (B1679779) lactam alkaloid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.
Core Therapeutic Target: Anticancer Activity
Preclinical studies have identified this compound as a potent inhibitor of cancer cell proliferation. Its primary mechanism of action is the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] By targeting Plk1, this compound disrupts the cell cycle and induces programmed cell death in various cancer cell lines.
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and enzyme inhibitory activities of this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against various cancer cell lines and its specific enzymatic target, Plk1.
| Target | Cell Line/Enzyme | Cancer Type | IC50 (µM) |
| Enzyme Activity | Polo-like kinase 1 (Plk1) | - | 47.5 |
| Cell Proliferation | HeLa | Cervical Cancer | 7.8 |
| A549 | Lung Cancer | 9.2 | |
| HGC | Gastric Cancer | 10.5 | |
| HCT-8/V (Navelbine-resistant) | Colon Cancer | Not specified |
Table 1: In Vitro Inhibitory Activity of this compound. Data compiled from studies on the inhibition of Plk1 and cancer cell proliferation.[1][3]
Mechanism of Action: Plk1 Inhibition, Cell Cycle Arrest, and Apoptosis
This compound exerts its anticancer effects through a multi-faceted mechanism centered on the inhibition of Plk1. This inhibition triggers a cascade of events leading to cell cycle arrest and apoptosis.
Polo-like Kinase 1 (Plk1) Signaling Pathway and Inhibition by this compound
Polo-like kinase 1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[4][5] this compound has been identified as a novel inhibitor of Plk1, targeting its Polo-Box Domain (PBD).[1][2] This interaction disrupts the normal function of Plk1, leading to mitotic catastrophe.
Induction of G2/M Cell Cycle Arrest
A direct consequence of Plk1 inhibition by this compound is the arrest of the cell cycle at the G2/M transition phase.[1] This prevents cancer cells from entering mitosis, thereby halting their proliferation.
Apoptosis Induction
Prolonged G2/M arrest induced by this compound ultimately leads to the activation of the apoptotic cascade.[6] A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[6]
Other Potential Therapeutic Uses
While the primary focus of research on this compound has been its anticancer activity, related aristolactam compounds have shown other biological activities, suggesting broader therapeutic potential.
Anti-inflammatory Activity
Studies on Aristolactam I and Aristolactam BII have demonstrated anti-inflammatory properties.[7][8] For instance, Aristolactam I has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[7] Although not yet demonstrated for this compound, this suggests a potential avenue for future investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.
General Experimental Workflow for Screening
A typical workflow for the initial screening and characterization of this compound's anticancer properties is outlined below.
Cytotoxicity Assessment: Sulphorhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell viability by measuring cellular protein content.
Materials:
-
Adherent cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10][11]
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695), 70% (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization, and collect them by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][3][12]
Apoptosis Detection: Western Blot for PARP Cleavage
This technique is used to detect the cleavage of PARP, a substrate of activated caspases, which is a hallmark of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.[13][14]
Preclinical and Clinical Status
To date, there are no published preclinical toxicology studies specifically on this compound. Furthermore, a review of clinical trial registries indicates that this compound has not entered into human clinical trials. The therapeutic development of aristolactam-containing compounds may be approached with caution due to the known nephrotoxicity and carcinogenicity of their metabolic precursors, aristolochic acids.[15]
Conclusion
This compound demonstrates significant potential as an anticancer agent, primarily through the inhibition of the key mitotic regulator, Plk1. Its ability to induce cell cycle arrest and apoptosis in a range of cancer cell lines at micromolar concentrations warrants further investigation. Future research should focus on comprehensive preclinical toxicology studies to assess its safety profile and on lead optimization to enhance its therapeutic index. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued exploration of this compound and related compounds in the drug discovery pipeline.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
The Genotoxicity of Aristolactam IIIA: A Technical Guide for Researchers
An in-depth examination of the mechanisms, experimental evidence, and signaling pathways associated with the genotoxic effects of aristolactam IIIA and related aristolactam derivatives.
Introduction
Aristolactam IIIA belongs to the aristolactam class of compounds, which are metabolites of aristolochic acids (AAs), potent nephrotoxins and human carcinogens found in plants of the Aristolochia genus.[1][2][3] The genotoxicity of aristolochic acids is intrinsically linked to their metabolic conversion to aristolactams, which can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[4][5][6] This technical guide provides a comprehensive overview of the genotoxicity of aristolactam IIIA and its precursors, with a focus on the molecular mechanisms, experimental data, and relevant signaling pathways for researchers, scientists, and drug development professionals. While specific data on Aristolactam IIIA is limited, this guide draws upon the extensive research on the well-characterized genotoxic aristolactams derived from Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII).
Metabolic Activation and DNA Adduct Formation
The genotoxicity of aristolochic acids is not direct but requires metabolic activation. The primary pathway involves the reduction of the nitro group of aristolochic acids to form reactive N-hydroxyaristolactams.[5][7] These intermediates can then generate cyclic aristolactam nitrenium ions, which are highly electrophilic and readily react with the exocyclic amino groups of purine (B94841) bases in DNA.[4][5][7]
The key enzymes involved in this metabolic activation include NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[7][8][9] This process results in the formation of persistent aristolactam-DNA adducts. The most predominant and well-studied of these is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI), which is considered a key biomarker for aristolochic acid exposure and its associated cancers.[1][10][11] Other adducts, such as those with guanine, have also been identified.[11]
Figure 1: Metabolic activation pathway of Aristolochic Acid I to form DNA adducts.
Mutagenicity and Carcinogenicity
The formation of aristolactam-DNA adducts is the critical initiating event in the mutagenicity and carcinogenicity of aristolochic acids. These bulky adducts can lead to errors during DNA replication, resulting in characteristic mutations.[4] Specifically, the dA-AAI adduct is known to cause A:T to T:A transversion mutations.[1][10] This specific mutational signature has been frequently observed in the TP53 tumor suppressor gene in urothelial cancers associated with aristolochic acid exposure.[1][3]
The International Agency for Research on Cancer (IARC) has classified aristolochic acids and plants containing them as Group 1 carcinogens, meaning they are carcinogenic to humans.[2][6][10] The genotoxic mechanism, mediated by aristolactam-DNA adduct formation, is the established mode of action for their carcinogenicity.[5][10]
Quantitative Data on Genotoxicity
The following tables summarize quantitative data from various in vitro and in vivo studies on the genotoxicity of aristolochic acids and the formation of aristolactam-DNA adducts.
Table 1: In Vitro Genotoxicity of Aristolochic Acid
| Assay Type | Cell Line | Concentration | Endpoint | Result | Citation |
| Micronucleus Assay | CHO | ≥ 25 µg/mL | Micronuclei Formation | Significant Increase | [4][12] |
| Chromosome Aberration | CHO | 25 µg/mL (with S9), 50 µg/mL (without S9) | Structural Aberrations | Significant Increase | [12] |
| Comet Assay | HepG2 | 25–200 μM | DNA Breakage | Dose-dependent Increase | [4] |
| Hprt Gene Mutation | CHO | Not specified | Gene Mutation | Direct Mutagen | [4] |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA98, TA100 | Not specified | Revertant Colonies | Mutagenic with and without S9 | [12][13] |
| Cytotoxicity | RT4 (Bladder Cancer Cells) | 0.05–10 μM | Cell Viability | Concentration- and time-dependent cytotoxicity | [8] |
Table 2: In Vivo Genotoxicity and DNA Adduct Formation
| Animal Model | Compound | Dose | Tissue | Adduct/Endpoint | Result | Citation |
| Rat | AAI or AAII | 5 mg/kg (oral) | Forestomach, Kidney | DNA Adducts | Adducts detected | [14] |
| Rat | AA mixture | 0.1-10 mg/kg/day for 3 months | Kidney, Liver, Spleen | DNA Adducts | Dose-dependent increase | [11] |
| gpt delta Transgenic Mouse | AAI or AAII | 5 mg/kg | Kidney | DNA Adducts & Mutations | AAII formed ~2.5x more adducts and ~2x higher mutation frequency than AAI | [15] |
| Rat | AA | 20 or 40 mg/kg (gavage) | Kidney | DNA Fragmentation (Comet Assay) | Significant increase | [4] |
| Mouse | AMK Extract (containing AAs) | 5000 mg/kg (oral) | Bone Marrow | Micronucleated Polychromatic Erythrocytes (MNPCE) | Significant increase | [16] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of genotoxicity studies.
32P-Postlabelling Assay for DNA Adduct Detection
The 32P-postlabelling assay is a highly sensitive method for detecting and quantifying bulky DNA adducts.
-
DNA Isolation: Genomic DNA is extracted from tissues or cells exposed to the test compound.
-
DNA Digestion: The DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Adducts are enriched, often using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.
-
32P-Labeling: The adducted nucleotides are then radioactively labeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-32P]ATP.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the adduct spots is measured using a phosphorimager and compared to the total amount of nucleotides to calculate the adduct level.[10][14]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.
-
Tester Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow on a histidine-deficient medium.
-
Metabolic Activation: The test compound is incubated with the tester strain in the presence or absence of a metabolic activation system (S9 fraction from rat liver).
-
Plating: The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.[12][13]
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Cell Culture: A suitable cell line (e.g., Chinese Hamster Ovary - CHO) is cultured.
-
Treatment: The cells are exposed to the test compound for a specific duration.
-
Cytochalasin B: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronucleated binucleated cells is determined by microscopic examination. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[4][12]
Signaling Pathways in Aristolactam-Induced Genotoxicity
The genotoxic stress induced by aristolactam-DNA adducts can activate various cellular signaling pathways, primarily those involved in DNA damage response and apoptosis.
The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage.[8] Upon detection of DNA adducts, p53 can be activated, leading to cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis.[8][17] Studies have shown that aristolochic acid I can induce p53-dependent apoptosis in bladder cancer cells.[8]
Furthermore, other signaling pathways, such as those involving TGF-β/Smad, JNK/ERK, and NF-κB, have been implicated in the broader toxic effects of aristolochic acids, including nephrotoxicity and inflammation, which can contribute to the overall carcinogenic process.[9][17][18]
Figure 2: Signaling pathway of aristolactam-induced genotoxicity.
Conclusion
The genotoxicity of aristolactam IIIA and related aristolactams is a critical area of study due to their direct link to human cancers. The mechanism is well-established, involving metabolic activation of the parent aristolochic acids, formation of persistent aristolactam-DNA adducts, and the induction of a characteristic mutational signature. The quantitative data from a range of in vitro and in vivo assays consistently demonstrate the potent genotoxic and mutagenic potential of these compounds. Understanding the detailed experimental protocols and the intricate signaling pathways involved is essential for risk assessment, the development of potential therapeutic interventions, and the protection of public health from the hazards of aristolochic acid exposure. Further research into the specific genotoxic profile of less common derivatives like Aristolactam IIIA is warranted to fully comprehend the risks associated with the entire class of aristolactam compounds.
References
- 1. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]
- 3. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats [mdpi.com]
- 11. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of simplified in vitro screening tests to detect genotoxicity of aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and In Vivo Genotoxicity Assessment of Aristolochia manshuriensis Kom - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Two New Aristolochic Acid Analogues from the Roots of Aristolochia contorta with Significant Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Aristolactam AIIIA: A Scrutiny of its Traditional Roles and Modern Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolactam AIIIA, a phenanthrene (B1679779) lactam alkaloid found in various species of the Aristolochia genus, has a long history of use in traditional medicine for a range of ailments. However, its close structural relationship to the nephrotoxic and carcinogenic aristolochic acids necessitates a thorough examination of its pharmacological profile. This technical guide provides an in-depth analysis of the known biological activities of this compound, with a focus on its cytotoxic and potential anti-inflammatory properties. We present a compilation of quantitative data, detailed experimental methodologies, and elucidated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Plants of the Aristolochia genus have been a cornerstone of traditional medicine systems worldwide, employed for conditions ranging from infections and pain to snakebites.[1] These therapeutic effects are largely attributed to a class of secondary metabolites known as aristolochic acids and their derivatives, including aristolactams.[1] this compound is a prominent member of this family, and understanding its bioactivity is crucial, especially in light of the well-documented toxicity of its precursors, the aristolochic acids. This guide aims to dissect the available scientific literature on this compound, presenting its pharmacological activities in a structured and technically detailed manner.
Quantitative Pharmacological Data
The primary reported activity of this compound is its cytotoxicity against various cancer cell lines. The following tables summarize the available quantitative data on its inhibitory concentrations.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 7-30 | [2] |
| A549 | Lung Adenocarcinoma | 24 | [1] |
| HGC | Stomach Cancer | 7-30 | [2] |
| HCT-8/V | Navelbine-resistant Colon Cancer | 3.55 | [2] |
Table 2: Cytotoxic Activity of this compound against a Normal Cell Line
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| HK-2 | Human Kidney Proximal Tubular Epithelial | > Cepharanone B & Aristolactam AII | 24, 48, 72 | [3] |
Note: The study indicated that this compound was the most toxic among the three tested aristolactams on HK-2 cells, but a specific IC50 value was not provided.
Experimental Protocols
Isolation and Purification of this compound
A general method for the isolation and purification of aristolactams from Aristolochia species involves a multi-step process using chromatographic techniques.
Protocol:
-
Extraction: The dried and powdered plant material (e.g., roots or stems of Aristolochia species) is defatted with petroleum ether. The defatted material is then extracted with methanol (B129727) at room temperature.[4]
-
Liquid-Liquid Partitioning: The methanol extract is concentrated and partitioned between chloroform (B151607) and water. The chloroform layer, containing the aristolactams, is collected and dried.[5]
-
Column Chromatography: The crude chloroform extract is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of chloroform and methanol to separate different fractions.[5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing aristolactams are further purified using a C18 reverse-phase preparative HPLC column.[6] A typical mobile phase is a gradient of methanol and water, or acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid like acetic acid to improve peak shape.[7][8]
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxic effect of this compound on cancer cell lines can be determined using the Sulforhodamine B (SRB) assay.[3]
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of cell survival against the concentration of this compound.
Cell Cycle Analysis (Flow Cytometry)
The effect of this compound on the cell cycle can be analyzed by flow cytometry.[3]
Protocol:
-
Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Signaling Pathways and Mechanisms of Action
Cytotoxicity and G2/M Cell Cycle Arrest: Inhibition of Polo-like Kinase 1 (Plk1)
Recent studies have elucidated that the cytotoxic effects of this compound are mediated through the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[2][3]
This compound has been identified as a novel inhibitor of Plk1, targeting both its catalytic domain and its Polo-Box Domain (PBD).[2][3] This inhibition leads to a cascade of events culminating in cell cycle arrest and apoptosis.
The mechanism involves:
-
Direct Binding: this compound directly binds to Plk1.
-
Inhibition of Kinase Activity: This binding inhibits the kinase activity of Plk1.
-
Mitotic Arrest: The inhibition of Plk1 disrupts the normal progression of mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[2][3]
-
Spindle Abnormalities: Treatment with this compound has been shown to induce aberrant spindle assembly in cells.[2]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the apoptotic pathway, leading to programmed cell death.
Potential Anti-inflammatory Signaling
While direct evidence for the anti-inflammatory mechanism of this compound is limited, studies on other aristolactams provide some insights. For instance, Aristolactam I has been shown to exert anti-inflammatory effects through a mechanism that may be independent of the nuclear factor-kappa B (NF-κB) pathway.[6][9] In contrast, other compounds isolated from Aristolochia species, such as (-)-hinokinin, demonstrate NF-κB-dependent anti-inflammatory activity.[6][9]
Further research is required to elucidate the specific anti-inflammatory signaling pathways modulated by this compound. Given the central role of pathways like NF-κB and MAPK in inflammation, these would be logical starting points for investigation.
Discussion and Future Directions
The available evidence clearly demonstrates that this compound possesses potent cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapy. Its mechanism of action via the inhibition of Plk1 presents a promising avenue for the development of novel anticancer agents.
However, the traditional use of Aristolochia plants for inflammatory conditions suggests that this compound may also have anti-inflammatory properties. The lack of robust data in this area represents a significant knowledge gap. Future research should focus on:
-
Comprehensive Anti-inflammatory Screening: Evaluating the effects of this compound on the production of key inflammatory mediators such as TNF-α, IL-6, and nitric oxide in relevant cell models (e.g., LPS-stimulated macrophages).
-
Mechanism of Action Studies: Investigating the impact of this compound on key inflammatory signaling pathways, including NF-κB and MAPK, to determine its precise mechanism of action.
-
In Vivo Studies: Assessing the anti-inflammatory and anti-tumor efficacy of this compound in animal models to validate the in vitro findings.
-
Safety and Toxicity Assessment: A thorough evaluation of the in vivo toxicity of pure this compound is imperative, particularly concerning its potential for nephrotoxicity, given its metabolic relationship to aristolochic acids.
Conclusion
This compound is a biologically active natural product with a dual pharmacological profile. Its well-documented cytotoxic effects, mediated by the inhibition of Plk1, position it as a lead compound for anticancer drug discovery. Concurrently, its traditional medicinal use hints at untapped anti-inflammatory potential. This technical guide provides a foundation for further research into this intriguing molecule, emphasizing the need for a balanced investigation of both its therapeutic promise and its potential toxicity to fully harness its capabilities in a safe and effective manner.
References
- 1. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product this compound as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural product this compound as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Safety and Toxicity Profile of Aristolactam AIIIA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIIA is a member of the aristolactam family of compounds, which are structurally related to aristolochic acids. Aristolochic acids are a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus, which have been used in traditional herbal medicine. However, aristolochic acids are recognized as potent nephrotoxins and human carcinogens, leading to a condition known as Aristolochic Acid Nephropathy (AAN) and an increased risk of urothelial cancers. Aristolactams are often found alongside aristolochic acids in these plants and are also known to be metabolites of aristolochic acids. This guide provides a comprehensive overview of the available safety and toxicity data for this compound and its precursor, Aristolochic Acid IIIa, to inform researchers and drug development professionals.
Metabolic Pathway
While direct metabolic studies for Aristolochic Acid IIIa are not extensively detailed in the available literature, the metabolic pathway is presumed to follow the well-established nitro-reduction pathway of other aristolochic acids, such as Aristolochic Acid I (AAI). This pathway involves the reduction of the nitro group to form the corresponding aristolactam.
Figure 1: Proposed metabolic conversion of Aristolochic Acid IIIa to this compound.
In Vivo Toxicity Data
A long-term toxicity study of Aristolochic Acid IIIa (AA-IIIa) was conducted in mice to evaluate its chronic effects. The study revealed potential for kidney injury and carcinogenicity at high doses.
Experimental Protocol: Long-Term Toxicity Study of Aristolochic Acid IIIa in Mice[1]
-
Test Substance: Aristolochic Acid IIIa (AA-IIIa)
-
Animal Model: Mice
-
Administration: Intragastric administration
-
Dosage Groups:
-
Control (vehicle)
-
Low Dose (AA-IIIa-L): 1 mg/kg
-
High Dose (AA-IIIa-H): 10 mg/kg
-
-
Dosing Schedule: Three times a week on alternate days for 24 weeks.
-
Observation Period: Mice were observed for up to 74 weeks, with sacrifices at 24, 53, and 74 weeks.
-
Parameters Evaluated:
-
Survival and clinical signs of toxicity.
-
Serum biochemical analysis.
-
Histopathological examination of major organs (kidney, liver, stomach, bladder, intestine, heart, spleen, lung, and testis).
-
Whole-genome sequencing of kidney, liver, and stomach tissues to detect single-nucleotide polymorphisms (SNPs).
-
Summary of In Vivo Toxicity Findings
| Parameter | Observation | Reference |
| Mortality | High-dose (10 mg/kg) AA-IIIa treated mice died at 66 weeks or showed moribund conditions at 69 weeks. | [1] |
| Nephrotoxicity | Minor kidney tubule injury and fibroblast hyperplasia were observed. | [1] |
| Carcinogenicity | Forestomach carcinoma was induced in mice. The relevance to humans is debatable as the forestomach is a unique organ in mice. | [1] |
| Genotoxicity | An increase in C:G > A:T mutations was observed in the kidney, suggesting potential mutagenicity with long-term, high-dose administration. | [1] |
| Organ Pathology | No pathological alterations were noted in the bladder, intestine, liver, heart, spleen, lung, or testis. | [1] |
In Vitro Cytotoxicity Data
The cytotoxicity of Aristolochic Acid IIIa has been evaluated in human proximal tubular epithelial (HK-2) cells.
Experimental Protocol: In Vitro Cytotoxicity Assay[2]
-
Cell Line: Human proximal tubular epithelial cells (HK-2)
-
Test Compound: Aristolochic Acid IIIa (and other analogues)
-
Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.
-
Procedure:
-
HK-2 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of the test compounds for 24 hours.
-
MTT solution was added to each well, and plates were incubated.
-
The formazan (B1609692) product was dissolved, and absorbance was measured to determine the percentage of viable cells relative to an untreated control.
-
Summary of In Vitro Cytotoxicity Findings
| Compound | Cell Line | Assay | Result | Reference |
| Aristolochic Acid IIIa | HK-2 | MTT | Moderate cytotoxicity at 20 µmol/L after 24 hours. | [2] |
| Aristolochic Acid IIIa | HK-2 | CCK8 | Weak cytotoxicity observed even at high concentrations (800–1,000 μM). | [3] |
Signaling Pathways and Mechanisms of Action in Cancer
While the toxicity of aristolochic acids and their metabolites is a significant concern, some studies have explored the potential of aristolactams as anti-cancer agents. Research on this compound suggests it may overcome multidrug resistance in cancer cells through the induction of oxidative stress, apoptosis, and cell cycle arrest.
Experimental Workflow: Investigating Anticancer Mechanisms
Figure 2: General experimental workflow for studying the anticancer effects of this compound.
Proposed Signaling Pathway for Anticancer Activity
Based on available information, this compound is thought to exert its anticancer effects through a multi-pronged mechanism. It appears to induce an increase in intracellular reactive oxygen species (ROS), which in turn triggers downstream signaling cascades leading to cell cycle arrest and apoptosis. Furthermore, it has been suggested as an inhibitor of Polo-like kinase 1 (PLK-1), a key regulator of mitosis.
Figure 3: Proposed signaling pathways for the anticancer effects of this compound.
Discussion and Conclusion
The safety and toxicity profile of this compound is complex and not yet fully elucidated. The available data primarily focuses on its precursor, Aristolochic Acid IIIa, which has demonstrated the potential for nephrotoxicity and carcinogenicity in long-term animal studies, albeit with observations of weak to moderate cytotoxicity in vitro.
Conversely, emerging research suggests that this compound itself may possess anticancer properties by inducing oxidative stress, apoptosis, and cell cycle arrest in cancer cells, potentially through the inhibition of key cell cycle regulators like PLK-1. This dual nature of related compounds—toxicity versus potential therapeutic benefit—highlights the critical need for further research.
For drug development professionals, the potential for toxicity, particularly nephrotoxicity and genotoxicity, inherited from the aristolochic acid structural backbone, must be a primary consideration. However, the unique anticancer mechanisms suggested for this compound may warrant further investigation, potentially through synthetic modifications to reduce toxicity while retaining therapeutic efficacy.
Researchers and scientists should focus on several key areas:
-
Direct Toxicity Studies: Conducting comprehensive in vivo and in vitro toxicity studies specifically on this compound to determine its intrinsic toxic potential.
-
Metabolic Studies: Elucidating the precise metabolic pathways of Aristolochic Acid IIIa to confirm its conversion to this compound and identify any other potentially toxic metabolites.
-
Mechanism of Action: Further investigating the signaling pathways involved in the anticancer effects of this compound to better understand its therapeutic potential and identify biomarkers for its activity.
References
- 1. Long-term toxicity evaluation of aristolochic acid-IIIa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Methodological & Application
Synthesis of Aristolactam AIIIA for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolactam AIIIA, a naturally occurring phenanthrene (B1679779) lactam alkaloid, has garnered significant interest within the research community due to its pronounced cytotoxic effects against various cancer cell lines. Its mechanism of action, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase, positions it as a compelling candidate for further investigation in oncology drug development. This document provides detailed protocols for the chemical synthesis of this compound for research purposes, based on established modern synthetic methodologies. Furthermore, it outlines the current understanding of its biological mechanism of action, supported by signaling pathway diagrams and a summary of reported quantitative data.
Introduction
Aristolactam alkaloids are a class of natural products isolated from various plant species, notably from the family Aristolochiaceae. Among these, this compound has demonstrated significant biological activity, including anti-tumor properties. The synthesis of this compound is crucial for enabling further preclinical research, including structure-activity relationship (SAR) studies and in-vivo efficacy assessments. This document details two effective synthetic strategies: a synergistic C-H bond activation and dehydro-Diels-Alder reaction, and a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction.
Data Presentation
Table 1: Summary of Reported Yields for Aristolactam Synthesis via Synergistic C-H Activation and Dehydro-Diels-Alder Reaction.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ruthenium-catalyzed Oxidative Cyclization of Benzamide | [{RuCl2(p-cymene)}2], AgSbF6, Cu(OAc)2·H2O | Acetic Acid | 120 | 36 | ~78 | [1][2] |
| 2 | Dehydro-Diels-Alder Reaction | Benzyne (B1209423) precursor, CsF | CH3CN | 30 | 24 | ~66 | [1][2] |
Note: Yields are based on analogous reactions reported in the literature and may vary for the specific synthesis of this compound.
Table 2: Summary of Reported Yields for Aristolactam Synthesis via Suzuki-Miyaura Coupling and Aldol Condensation Cascade.
| Step | Reaction | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | One-pot Suzuki-Miyaura Coupling/Aldol Condensation | Pd(PPh3)4 | K3PO4 | 1,4-dioxane (B91453)/water | 85-90 | Not Specified | Moderate to Excellent | [3][4][5] |
Note: Yields are reported for a range of aristolactam analogues and may serve as an estimation for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Synergistic C-H Bond Activation and Dehydro-Diels-Alder Reaction
This protocol is adapted from the work of Jeganmohan and coworkers and involves a two-step process.[1][2]
Step 1: Ruthenium-catalyzed Oxidative Cyclization to form 3-methyleneisoindolin-1-one (B1254794) intermediate
-
To a sealed tube, add the appropriately substituted N-methylbenzamide (1.0 equiv.), phenyl vinyl sulfone (1.2 equiv.), [{RuCl2(p-cymene)}2] (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv.).
-
Add acetic acid as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 36 hours under an oxygen atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3-methyleneisoindolin-1-one intermediate.
Step 2: Dehydro-Diels-Alder Reaction to form this compound
-
To a solution of the 3-methyleneisoindolin-1-one intermediate (1.0 equiv.) in acetonitrile (B52724) (CH3CN), add the corresponding benzyne precursor (1.2 equiv.) and cesium fluoride (B91410) (CsF) (2.0 equiv.).
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of this compound via One-pot Suzuki-Miyaura Coupling/Aldol Condensation Cascade Reaction
This protocol is based on the methodology developed for the synthesis of various aristolactam analogues.[4][5]
-
To a reaction vessel under an inert atmosphere (e.g., argon), add the appropriate 7-bromoisoindolin-1-one (1.0 equiv.), the corresponding 2-formylphenylboronic acid (1.1 equiv.), and Pd(PPh3)4 (5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium phosphate (B84403) (K3PO4) (2.0 equiv.) as the base.
-
Degas the mixture and then heat at 85-90 °C until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain this compound.
Mandatory Visualization
References
- 1. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Total synthesis of aristolactams via a one-pot suzuki-miyaura coupling/aldol condensation cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of Aristolactam AIIIA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aristolactam AIIIA is a member of the aristolactam class of alkaloids, which are noted for their unique phenanthrene (B1679779) lactam structure and diverse biological activities. These compounds have garnered significant interest in the scientific community, leading to the development of various synthetic approaches. This document provides a detailed protocol for the total synthesis of this compound based on a concise and efficient two-step method. The synthesis involves a ruthenium-catalyzed oxidative cyclization to form a key 3-methyleneisoindolin-1-one (B1254794) intermediate, followed by a dehydro-Diels–Alder reaction.[1][2][3][4] This approach is advantageous due to its use of readily available starting materials and good overall yields.[1][2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of this compound.
| Step | Reaction | Product | Starting Material(s) | Yield (%) |
| 1 | Ruthenium-Catalyzed C-H/N-H Annulation | (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one | 3,4-dimethyl-N-methylbenzamide, Phenyl vinyl sulfone | 75% |
| 2 | Dehydro-Diels-Alder Reaction | This compound | (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) | 68% |
Experimental Protocols
Step 1: Synthesis of (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one
This protocol details the ruthenium-catalyzed oxidative cyclization for the synthesis of the key isoindolin-1-one (B1195906) intermediate.
Materials:
-
3,4-dimethyl-N-methylbenzamide
-
Phenyl vinyl sulfone
-
[Ru(p-cymene)Cl₂]₂
-
AgSbF₆
-
Cu(OAc)₂·H₂O
-
Deionized water
-
Brine solution
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
To an oven-dried screw-capped tube, add 3,4-dimethyl-N-methylbenzamide (0.5 mmol), phenyl vinyl sulfone (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%), AgSbF₆ (0.1 mmol, 20 mol%), and Cu(OAc)₂·H₂O (1.0 mmol).
-
Evacuate and backfill the tube with oxygen gas (this process should be repeated three times).
-
Add 1,2-dichloroethane (2.0 mL) to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 100 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a celite pad and washed with ethyl acetate.
-
The filtrate is washed with water and brine solution, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (100-200 mesh) using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
Spectroscopic Data for (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one:
-
¹H NMR (400 MHz, CDCl₃): δ 8.00-7.98 (m, 2H), 7.63-7.59 (m, 1H), 7.53-7.49 (m, 2H), 7.42 (s, 1H), 7.29 (s, 1H), 7.19 (s, 1H), 3.20 (s, 3H), 2.41 (s, 3H), 2.33 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.7, 142.3, 141.9, 137.9, 133.0, 132.8, 132.3, 129.2, 128.0, 127.8, 124.0, 115.8, 29.8, 20.3, 19.9.
-
HRMS (ESI): calcd for C₁₈H₁₈NO₃S [M+H]⁺ 328.1007, found 328.1009.
Step 2: Total Synthesis of this compound
This protocol describes the final dehydro-Diels-Alder reaction to construct the phenanthrene core of this compound.
Materials:
-
(E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
CsF
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
-
Brine solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To an oven-dried screw-capped tube, add (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one (0.2 mmol), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.4 mmol), and CsF (0.6 mmol).
-
Add dry acetonitrile (2.0 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane solvent system to yield pure this compound.
Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.78 (s, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.78 (s, 1H), 7.50 (t, J = 7.6 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.28 (s, 1H), 4.12 (s, 3H), 2.58 (s, 3H), 2.51 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.7, 140.2, 136.1, 134.9, 132.2, 130.4, 128.9, 128.5, 127.2, 126.8, 122.9, 122.0, 118.9, 116.2, 29.6, 20.6, 20.1.
-
HRMS (ESI): calcd for C₁₇H₁₆NO [M+H]⁺ 250.1232, found 250.1235.
Visualizations
Synthetic Workflow for this compound
Caption: Total synthesis workflow for this compound.
References
- 1. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Aristolactam AIIIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIIA is a metabolite of aristolochic acid IIIa, a compound found in plants of the Aristolochia genus. Aristolochic acids are known to be potent nephrotoxins and human carcinogens.[1] The detection and quantification of their metabolites, such as this compound, are crucial for toxicological studies, quality control of herbal medicines, and for assessing human exposure. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective methods for the analysis of aristolactams.[2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for trace-level detection in complex matrices such as biological fluids and herbal extracts.[4][5]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods used for the detection of aristolactams, including compounds structurally related to this compound. This data provides a reference for expected method performance.
Table 1: LC-MS/MS Method Performance for Aristolactam Analysis
| Analyte | Matrix | Linearity (ng/mL) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Aristolactam I | Herbal decoctions, human urine, river water, wastewater | 10 - 100 (R² > 0.99) | 81.3 - 109.6 | 0.2 - 2.5 | - | [6] |
| Aristolactam II | Urine | - | 98.0 - 99.5 | - | 0.024 (on column) | [7] |
| Aristolactam AII | Herbal dietary supplements | - | 80.2 - 110 | - | 0.15 (ng/g) | [4] |
| Aristolactam FI | Herbal dietary supplements | - | 80.2 - 110 | - | 0.15 (ng/g) | [4] |
| Aristolactam BII | Herbal dietary supplements | - | 80.2 - 110 | - | 0.030 (ng/g) | [4] |
| Aristololactam (B190612) AII | Houttuyniae herba | R² ≥ 0.9911 | - | ≤4 | - | [8] |
Table 2: HPLC Method Performance for Aristolactam Analysis
| Analyte | Method | Matrix | Linearity | LOD | Reference |
| Aristolochic Acid A | HPLC-UV | Chinese herbs | 0.016 - 0.51 µg (r=0.9993) | 4 ng | [9] |
| Aristolochic Acids I & II | HPLC-FLD | Chinese herbal medicines | - | - | [3] |
Experimental Protocols
Protocol 1: Sample Preparation from Herbal Products
This protocol is a general guideline for the extraction of aristolactams from solid herbal matrices.
Materials:
-
Herbal sample (e.g., dried plant material, powdered supplement)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Acetic acid (optional, for acidified extraction)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Weigh 100 mg of the homogenized herbal sample into a centrifuge tube.
-
Add 1.0 mL of extraction solvent (e.g., methanol/water/acetic acid, 70:25:5 v/v/v).[10]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample at room temperature for 30 minutes.[10]
-
Centrifuge the sample at 16,000 × g for 10 minutes to pellet solid material.[10]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound. Optimization will be required based on the specific instrument and sample matrix.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[8]
Chromatographic Conditions:
-
Column: Agilent SB-C18 (2.1 × 50 mm, 1.8 µm) or equivalent.[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution:
-
0–10 min, 25% B
-
10–12 min, 25–40% B
-
12–17 min, 40% B
-
17–17.01 min, 40–80% B
-
17.01–20 min, 80% B
-
20–20.01 min, 80–25% B
-
20.01–25 min, 25% B[8]
-
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 1 µL.[8]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[3]
-
Interface Temperature: 300 °C.[8]
-
Desolvation Line (DL) Temperature: 250 °C.[8]
-
Heat Block Temperature: 400 °C.[8]
-
Nebulizer Gas Flow: 3 L/min.[8]
-
Drying Gas Flow: 9 L/min.[8]
-
MRM Transitions: To be optimized for this compound. As a starting point, related aristolactams have shown transitions such as m/z 266.0 > 251.1 for aristololactam AII.[8]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathway of Aristolochic Acid IIIa.
References
- 1. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
- 5. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLC–Fluorescence Detection with a Post-column Microreactor: Application in Identifying New Aristoloxazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Aristolactam AIIIA using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIIA is a member of the aristolactam family, which are nitrogen-containing compounds found in various plant species, notably from the Aristolochiaceae family. These compounds are structurally related to aristolochic acids, which are known for their nephrotoxic and carcinogenic properties. The presence and quantity of aristolactams in herbal medicines and other botanical products are of significant concern for safety and regulatory purposes. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the detection and quantification of this compound in complex matrices. This application note provides a detailed protocol for the UPLC-MS/MS analysis of this compound.
Experimental Protocol
This protocol outlines the procedure for the quantitative analysis of this compound in a given matrix, such as a plant extract or biological sample.
Sample Preparation (Extraction)
The following is a general extraction procedure that can be adapted based on the specific sample matrix.
-
Homogenization : Weigh 0.5 g of the homogenized sample material into a centrifuge tube.
-
Extraction Solvent : Add 20 mL of 80% methanol (B129727) in water to the tube.[1]
-
Ultrasonication : Place the tube in an ultrasonic water bath for 30 minutes to facilitate extraction.[1]
-
Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filtration : Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 1 µL[1] |
| Column Temperature | 30 °C[1] |
| Gradient Elution | See Table 2 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Interface Temp. | 300 °C[1] |
| Desolvation Line Temp. | 250 °C[1] |
| Heat Block Temp. | 400 °C[1] |
| Nebulizer Gas Flow | 3 L/min[1] |
| Drying Gas Flow | 9 L/min[1] |
Data Acquisition and Processing
Data should be acquired in MRM mode. For quantification, a calibration curve should be constructed using a series of standard solutions of this compound of known concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of aristolactams, which can be expected for this compound.
Table 1: Method Validation Parameters for Aristolactam Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[2][3][4] |
| Limit of Detection (LOD) | 0.030 - 4 ng/mL[1][5] |
| Limit of Quantification (LOQ) | Varies by study |
| Recovery | 80.2 - 110%[5] |
| Precision (RSD%) | < 10.5%[5] |
| Stability (RSD%) | < 5.6% within 24h[1] |
Table 2: Illustrative Gradient Elution Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 - 10 | 25 |
| 10 - 12 | 25 → 40 |
| 12 - 17 | 40 |
| 17 - 17.01 | 40 → 80 |
| 17.01 - 20 | 80 |
| 20 - 20.01 | 80 → 25 |
| 20.01 - 25 | 25 |
This gradient is based on a published method for aristolactams and may require optimization for this compound.[1]
Table 3: MRM Transitions for Selected Aristolactams
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aristolactam I | 294 | Varies |
| Aristolactam II | 264 | 179 |
| Aristolactam AII | Varies | Varies |
| Aristolactam BII | Varies | Varies |
| Aristolactam FI | Varies | Varies |
Note: Specific MRM transitions for this compound need to be determined by direct infusion of a standard into the mass spectrometer.
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.
Caption: Simplified metabolic pathway of Aristolochic Acid to Aristolactam and reactive metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
Application Note: Quantification of Aristolactam AIIIA using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Aristolactam AIIIA in various sample matrices, particularly herbal products and dietary supplements. This compound, a derivative of aristolochic acid, is a compound of interest due to its potential association with aristolochic acid-producing plants, which are known for their nephrotoxic and carcinogenic properties.[1][2] The described method is designed to provide high sensitivity, selectivity, and accuracy, making it suitable for quality control, safety assessment, and research applications.
Introduction
Aristolactams are a class of nitrophenanthrene compounds that are metabolites of aristolochic acids.[3] The presence of aristolochic acids and their derivatives in certain herbal medicines is a significant health concern.[1] Therefore, sensitive and reliable analytical methods are crucial for the detection and quantification of these compounds in raw materials and finished products. This protocol provides a detailed HPLC method for the quantification of this compound, adaptable for various laboratory settings.
Experimental Workflow
A generalized workflow for the quantification of this compound is presented below. This involves sample preparation, HPLC analysis, and data processing.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to ensure accurate and reproducible results. The following is a general procedure that can be optimized based on the specific sample matrix.
-
Sample Homogenization: Accurately weigh a representative portion of the sample (e.g., 0.5 - 1.0 g of powdered herbal material) into a suitable container.[2][4]
-
Extraction:
-
Add a defined volume of extraction solvent. A common solvent system is a mixture of methanol and Dimethyl Sulfoxide (DMSO) or 80% methanol in water.[2][4]
-
For instance, add 20 mL of the extraction solvent to the homogenized sample.[2][4]
-
Facilitate extraction using ultrasonication for approximately 30 minutes.[4][5][6]
-
-
Centrifugation and Filtration:
-
Centrifuge the extract to pellet solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before HPLC injection.[7]
-
HPLC Method
The following HPLC conditions are a good starting point for method development and can be adjusted to optimize the separation of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).[2][7] For example, an isocratic mobile phase of acetonitrile and water (1:1 v/v) with 0.1% acetic acid has been used.[7] |
| Flow Rate | 0.5 - 1.0 mL/min[2][7] |
| Injection Volume | 10 - 20 µL[2][7] |
| Column Temperature | 25 - 40 °C[2] |
| Detection | UV/Diode Array Detector (DAD) at approximately 250 nm.[9] For higher sensitivity and selectivity, a Mass Spectrometer (MS) can be used.[10] |
Standard Preparation and Calibration
-
Stock Solution: Prepare a stock solution of this compound certified reference standard in a suitable solvent such as methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve covering the expected concentration range of the samples.
-
Calibration Curve: Inject the working standards into the HPLC system and plot the peak area versus the concentration to generate a linear regression curve.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[8] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[11] |
| Accuracy (% Recovery) | 80 - 120%[12] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 5%[12] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[13] A reported LOD for this compound is 0.15 ng/g.[2][14] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[12] Must be quantifiable with acceptable precision and accuracy.[12] |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. Confirmed by peak purity analysis with a DAD or by the selectivity of an MS detector.[10][12] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and temperature.[12] |
Potential Signaling Pathway of Aristolactam Toxicity
While the HPLC method itself does not directly involve signaling pathways, the quantification of this compound is often relevant in the context of its toxicological effects, which are linked to the metabolic activation of parent aristolochic acids to reactive species that can form DNA adducts, leading to mutations and carcinogenesis.
Caption: Simplified pathway of aristolactam-induced toxicity.
Conclusion
The HPLC method outlined in this application note provides a reliable framework for the quantification of this compound. Proper method development, validation, and sample preparation are critical for achieving accurate and precise results. This method can be a valuable tool for researchers, scientists, and drug development professionals involved in the safety and quality assessment of herbal products and other materials where the presence of aristolactams is a concern.
References
- 1. mdpi.com [mdpi.com]
- 2. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
- 3. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLC–Fluorescence Detection with a Post-column Microreactor: Application in Identifying New Aristoloxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. scispace.com [scispace.com]
- 14. Determination of some Aristolochic acid and Aristolactam in herbal dietary supplements containing Aristolochiaceae plants [vjfc.prweb.vn]
Application Notes and Protocols for Cell-Based Assays to Evaluate Aristolactam AIIIA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIIA is a naturally occurring compound that has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities. These application notes provide a comprehensive guide for utilizing various cell-based assays to characterize the biological effects of this compound. The protocols detailed herein are designed to enable researchers to assess its cytotoxicity, impact on apoptosis, and influence on cell cycle progression in cancer cell lines.
The primary mechanism of action for this compound involves the inhibition of Polo-like kinase 1 (Plk1), a critical regulator of mitotic progression.[1] By targeting the Polo-Box Domain (PBD) of Plk1, this compound disrupts downstream signaling, leading to mitotic arrest at the G2/M phase and subsequent induction of apoptosis. These notes will guide users through the experimental workflows to investigate these phenomena.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. This data provides a comparative reference for selecting appropriate cell lines and concentration ranges for in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 7 - 30 |
| A549 | Lung Cancer | 7 - 30 |
| HGC | Gastric Cancer | 7 - 30 |
| HCT-8/V | Navelbine-Resistant Colon Cancer | 3.55 |
Table 1: Cytotoxicity of this compound against various cancer cell lines. Data compiled from published studies.[1]
Signaling Pathway
The primary molecular target of this compound is Polo-like kinase 1 (Plk1). Plk1 plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its activity is essential for centrosome maturation, spindle formation, and cytokinesis. This compound inhibits Plk1 by binding to its Polo-Box Domain (PBD), thereby preventing the localization and activation of Plk1 at its subcellular targets. This inhibition disrupts the G2/M checkpoint and ultimately triggers the apoptotic cascade.
References
Application Notes and Protocols: Aristolactam AIIIA Cytotoxicity Assay in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIIA is a member of the aristolactam family of compounds, which are degradation products of aristolochic acids. These compounds have garnered interest in cancer research due to their potential cytotoxic activities. This document provides detailed protocols for assessing the cytotoxicity of this compound in the human lung adenocarcinoma cell line, A549. Furthermore, it summarizes the known effects of this compound on cell proliferation and outlines the putative signaling pathways involved in its mechanism of action.
Data Presentation
Quantitative Analysis of this compound Cytotoxicity
The following table summarizes the reported cytotoxic effects of this compound on A549 cells.
| Compound | Cell Line | Assay | IC50 Value | Reported Effects |
| This compound | A549 | SRB | 7 - 30 µmol/L[1] | Inhibition of proliferation, induction of G2/M phase cell cycle arrest.[1] |
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay. Both are colorimetric assays suitable for high-throughput screening.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods for assessing cell density by measuring cellular protein content.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: MTT Cytotoxicity Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan (B1609692) product.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, add the compound dilutions to the wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the cell viability and IC50 values as described for the SRB assay.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for this compound cytotoxicity assay in A549 cells.
Putative Signaling Pathway of Aristolactam-Induced Cytotoxicity in A549 Cells
Based on studies of the closely related Aristolactam AII, the following pathway is proposed for this compound-induced cytotoxicity in A549 cells.[2]
References
Investigating the Impact of Aristolactam AIIIA on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Aristolactam AIIIA on the cell cycle, supported by detailed experimental protocols. This compound, a naturally occurring alkaloid, has demonstrated potential as an anticancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document outlines the methodologies to investigate these effects and summarizes the key findings from existing research.
Application Notes
This compound has been shown to exert its cytotoxic effects by arresting the cell cycle at the G2/M phase.[2][3] This activity is often associated with the induction of apoptosis.[2] The underlying mechanisms are believed to involve the generation of reactive oxygen species (ROS) and the modulation of key cell cycle regulatory proteins.[4][5]
Key Findings on this compound's Effect on Cell Cycle:
-
Induces G2/M Phase Arrest: Studies have indicated that this compound can cause an accumulation of cells in the G2/M phase of the cell cycle in cancer cells.[2]
-
Modulation of Cell Cycle Proteins: The compound has been observed to influence the expression of critical cell cycle regulators. For instance, related aristolactams have been shown to decrease the levels of Cyclin E, Cyclin A, CDK2, and Cdc2, while increasing the expression of p21, p27, and p53.[6]
-
Induction of Apoptosis: Cell cycle arrest induced by this compound is often followed by apoptosis, suggesting a link between these two processes.[2]
-
Overcoming Multidrug Resistance: Research suggests that this compound can overcome multidrug resistance in cancer cells, partly through the induction of ROS accumulation and cell cycle arrest.[4]
Quantitative Data Summary
The following table summarizes the cytotoxic and cell cycle effects of this compound and related compounds on various cancer cell lines as reported in the literature.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | A-549 (Human Lung Carcinoma) | Cytotoxicity | IC50 | 2.40 x 10⁻⁵ M | [2] |
| Aristolactam AII | A549 (Human Lung Carcinoma) | Cell Cycle Analysis | Cell Cycle Phase Arrest | S or G2/M phase | [6] |
| Aristolactam BII | A549 (Human Lung Carcinoma) | Cell Cycle Analysis | Cell Cycle Phase Arrest | S or G2/M phase | [6] |
| Aristolochic Acid I | LLC-PK1 (Porcine Kidney Epithelial) | Cell Cycle Analysis | Cell Cycle Phase Arrest | G2/M phase | [7] |
| A. ringens extract | Caco-2 (Human Colorectal Adenocarcinoma) | Cell Cycle Analysis | Cell Cycle Phase Arrest | G1 phase | [8] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance: Culture the desired cancer cell line (e.g., A-549) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with the culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Replace the medium in the wells with the medium containing this compound. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.[9][10]
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 200 µl of PBS. While vortexing gently, add 2 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate the cells at 4°C overnight.[11]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µl of PBS containing 30 µg/ml RNase A and 300 µM propidium iodide.[11]
-
Incubation: Incubate the samples in the dark at 37°C for 30 minutes.[11]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, exciting the PI at 488 nm and measuring the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cell Cycle Regulatory Proteins
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin A, Cyclin E, CDK2, Cdc2, p21, p27, p53, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for investigating this compound's effect on the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aristolochic acid I-induced DNA damage and cell cycle arrest in renal tubular epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity-Guided Fractionation and Mechanistic Insights into Aristolochia ringens Root Extract-Induced G1 Phase Arrest and Mitochondria-Mediated Apoptosis in Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Procedure and precautions of cell cycle detection [elabscience.com]
- 11. assaygenie.com [assaygenie.com]
Aristolactam AIIIA as a DNA Topoisomerase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIIA, a phenanthrene (B1679779) lactam, is a naturally occurring compound found in various plant species of the Aristolochia genus. While the parent compounds, aristolochic acids, are known for their nephrotoxicity and carcinogenicity, several aristolactam derivatives have emerged as compounds of interest in cancer research due to their significant antitumor activities. Emerging evidence suggests that the cytotoxic effects of aristolactams, including this compound, may be attributed to their ability to induce apoptosis and cause cell cycle arrest. Although direct enzymatic inhibition of DNA topoisomerases by this compound is not extensively documented, its structural similarity to other known topoisomerase-inhibiting alkaloids and its observed cellular effects warrant investigation into this potential mechanism of action.
This document provides a comprehensive overview of the known anti-cancer activities of this compound, detailed protocols for evaluating its potential as a DNA topoisomerase inhibitor, and methods for characterizing its effects on cancer cells.
Data Presentation: Cytotoxic and Anti-proliferative Activity of this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 7 - 30 | [1] |
| This compound | A549 | Lung Cancer | 7 - 30 | [1] |
| This compound | HGC | Gastric Cancer | 7 - 30 | [1] |
| This compound | HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 | [1] |
| This compound | HK-2 | Human Kidney (non-cancer) | Time- and dose-dependent cytotoxicity observed | [2] |
Potential Mechanism of Action
The primary mechanism of action for many anticancer drugs involves the inhibition of DNA topoisomerases.[3] These essential nuclear enzymes resolve topological problems in DNA during replication, transcription, and recombination.[3] Topoisomerase inhibitors can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately, apoptosis.[3]
While direct evidence is limited, the chemical structure of this compound, an alkaloid, is similar to other alkaloids that have been shown to inhibit DNA topoisomerase I by stabilizing the enzyme-DNA complex.[4] The observed biological activities of this compound, such as the induction of apoptosis and cell cycle arrest, are consistent with the downstream effects of topoisomerase inhibition.
In addition to its potential role as a topoisomerase inhibitor, this compound has also been shown to target the polo-box domain of polo-like kinase 1 (PLK-1), a key regulator of mitosis, leading to mitotic arrest and spindle abnormalities.[5]
Experimental Protocols
The following protocols provide detailed methodologies for investigating the potential of this compound as a DNA topoisomerase inhibitor and for characterizing its cellular effects.
Protocol 1: DNA Topoisomerase I Relaxation Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer
-
This compound stock solution (in DMSO)
-
Camptothecin (positive control)
-
Sterile, nuclease-free water
-
Stop/Loading Dye (containing SDS and a tracking dye)
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase I Reaction Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (Camptothecin).
-
Sterile, nuclease-free water to a final volume of 19 µL.
-
-
Add 1 µL of human DNA Topoisomerase I to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop/Loading Dye.
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of the supercoiled form compared to the control.
Protocol 2: DNA Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human DNA Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Sterile, nuclease-free water
-
Stop/Loading Dye
-
Agarose
-
TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of ATP solution
-
1 µL of kDNA (e.g., 0.2 µg/µL)
-
Varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (Etoposide).
-
Sterile, nuclease-free water to a final volume of 19 µL.
-
-
Add 1 µL of human DNA Topoisomerase IIα to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop/Loading Dye.
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Run the gel at a constant voltage.
-
Stain and visualize the DNA bands.
-
Interpretation: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G2/M phase arrest.[1][6]
Protocol 5: Apoptosis Detection by PARP Cleavage (Western Blot)
Cleavage of poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Interpretation: An increase in the cleaved PARP fragment (89 kDa) indicates the induction of apoptosis. This compound has been shown to induce PARP cleavage in HeLa cells.[5]
Visualizations
Caption: General workflow for screening this compound as a potential topoisomerase inhibitor.
Caption: Inferred signaling pathway for this compound-induced apoptosis.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
References
- 1. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Aristolactam AIIIA in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIIA, a phenanthrene (B1679779) lactam alkaloid, has emerged as a promising natural product for the development of novel therapeutic agents. Primarily recognized for its cytotoxic effects against various cancer cell lines, it also exhibits noteworthy anti-inflammatory properties. These biological activities are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways, including the NF-κB pathway. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Therapeutic Potential and Mechanism of Action
This compound demonstrates a multi-faceted mechanism of action, making it a compelling candidate for drug development. Its primary therapeutic applications lie in oncology and inflammatory diseases.
-
Anticancer Activity: this compound exerts potent cytotoxic effects against a range of cancer cells, including those resistant to conventional chemotherapeutic agents.[1] Its anticancer mechanism involves the induction of apoptosis, characterized by the cleavage of poly (ADP-ribose) polymerase (PARP), and the arrest of the cell cycle at the G2/M phase.[2][3] This disruption of the cell cycle is associated with the induction of spindle abnormalities.[1]
-
Anti-inflammatory Activity: The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the reported cytotoxic activity of this compound against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | SRB | 7 - 30 | [1] |
| A549 | Lung Cancer | SRB | 7 - 30 | [1] |
| HGC | Gastric Cancer | SRB | 7 - 30 | [1] |
| HCT-8/V | Drug-Resistant Colon Cancer | SRB | 3.55 | [1] |
| HK-2 | Human Kidney (for cytotoxicity comparison) | MTT | > Cepharanone B & Aristolactam AII | [4] |
Table 2: Anti-inflammatory Activity of Aristolactams
| Compound | Assay | Model | Effect | Reference |
| Aristolactam I | Cytokine Inhibition | LPS-stimulated THP-1 cells | Inhibition of IL-6 and TNF-α | [5] |
| Aristolactam BII | In vivo anti-inflammatory | Carrageenan-induced paw edema in mice | Reduction in paw edema | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Western Blotting for PARP Cleavage
This protocol assesses the induction of apoptosis by detecting the cleavage of PARP.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-PARP antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
Protocol 4: In Vitro Anti-inflammatory Activity Assessment
This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Anticancer mechanism of this compound.
Caption: Inhibition of the NF-kB signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. rsc.org [rsc.org]
- 6. Cytotoxicity of phenanthrenes extracted from Aristolochia contorta in human proximal tubular epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aristolactam IIIA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the handling, storage, and experimental use of Aristolactam IIIA. The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Introduction to Aristolactam IIIA
Aristolactam IIIA is a naturally occurring alkaloid found in certain plants of the Aristolochiaceae family. It belongs to a class of compounds known as aristolactams, which are structurally related to aristolochic acids. Research has indicated that Aristolactam IIIA exhibits biological activities, including cytotoxic effects against various cancer cell lines. Its mechanism of action is understood to involve the induction of apoptosis and cell cycle arrest, making it a compound of interest in cancer research and drug development.
Handling and Storage Protocols
Proper handling and storage of Aristolactam IIIA are crucial to ensure its stability and the safety of laboratory personnel.
2.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling Aristolactam IIIA.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal. Clean the spill area with a suitable solvent and then with soap and water.
2.2. Storage Conditions:
-
Container: Store Aristolactam IIIA in a tightly sealed, light-resistant container.
-
Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.
-
Incompatibilities: Avoid storage with strong oxidizing agents.
Quantitative Data
The following table summarizes the known quantitative data for Aristolactam IIIA.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₃NO₄ | |
| Molecular Weight | 295.29 g/mol | |
| Appearance | Typically a solid powder | |
| Solubility | 20 mM in Water, 50 mM in DMSO | [1] |
| Stability | No specific stability data available. It is recommended to protect from light and moisture and store at low temperatures to minimize degradation. A stability study is advised for long-term experiments. |
Experimental Protocols
The following are detailed protocols for common experiments involving Aristolactam IIIA.
4.1. Preparation of Stock Solutions:
For in vitro experiments, it is recommended to prepare a concentrated stock solution of Aristolactam IIIA in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute it to the final working concentration in the cell culture medium.
-
Materials:
-
Aristolactam IIIA powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of Aristolactam IIIA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
4.2. Cell Viability Assay (MTT Assay):
This protocol is used to assess the cytotoxic effects of Aristolactam IIIA on cultured cells.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Aristolactam IIIA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Aristolactam IIIA in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Aristolactam IIIA. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
4.3. Apoptosis Assay (Annexin V-FITC/PI Staining):
This flow cytometry-based assay is used to detect and quantify apoptosis induced by Aristolactam IIIA.
-
Materials:
-
Cells treated with Aristolactam IIIA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of Aristolactam IIIA for the specified time. Include both untreated and vehicle-treated controls.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
-
4.4. Cell Cycle Analysis (Propidium Iodide Staining):
This protocol is used to determine the effect of Aristolactam IIIA on cell cycle distribution.
-
Materials:
-
Cells treated with Aristolactam IIIA
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Aristolactam IIIA at the desired concentrations and for the appropriate duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
5.1. Proposed Signaling Pathway for Aristolactam IIIA-Induced Apoptosis
The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by Aristolactam IIIA, based on the known effects of related compounds.
Caption: Proposed intrinsic apoptosis pathway induced by Aristolactam IIIA.
5.2. Proposed Signaling Pathway for Aristolactam IIIA-Induced G2/M Cell Cycle Arrest
The diagram below outlines the potential mechanism by which Aristolactam IIIA may induce G2/M phase cell cycle arrest.
Caption: Proposed mechanism of Aristolactam IIIA-induced G2/M cell cycle arrest.
5.3. Experimental Workflow for Investigating Aristolactam IIIA's Effects
The following workflow provides a logical sequence for studying the biological effects of Aristolactam IIIA.
Caption: General experimental workflow for studying Aristolactam IIIA.
References
Troubleshooting & Optimization
Improving Aristolactam AIIIA solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Aristolactam AIIIA for in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a naturally occurring phenanthrene (B1679779) lactam alkaloid. It is a metabolite of aristolochic acid. In research, it is investigated for its potential anticancer properties, including its ability to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Studies suggest it may help in overcoming multidrug resistance in cancer.[1][2]
Q2: What are the main challenges when working with this compound in in vitro assays?
The primary challenge in using this compound for aqueous-based in vitro assays is its poor water solubility. This can lead to precipitation of the compound in cell culture media, resulting in inaccurate and non-reproducible experimental outcomes.
Q3: Which solvents are recommended for dissolving this compound?
Based on data for aristolactam analogues and general practices for poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[3] Methanol has also been used to prepare stock solutions for cytotoxicity assays.
Q4: What is the recommended concentration for a stock solution of this compound?
Q5: How can I avoid solvent-induced cytotoxicity in my cell-based assays?
To prevent the solvent from affecting your experimental results, the final concentration of the solvent in the cell culture medium should be kept to a minimum. For DMSO, it is recommended that the final concentration does not exceed 0.5% (v/v).[3] It is essential to include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Solubility Issues
This guide provides systematic steps to address common solubility problems encountered with this compound during in vitro experiments.
Problem: Precipitate forms when adding this compound stock solution to aqueous cell culture medium.
-
Possible Cause 1: Low aqueous solubility of this compound.
-
Solution: Employ a co-solvent strategy. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous medium, do so in a stepwise manner, ensuring rapid mixing to avoid localized high concentrations that can lead to precipitation.
-
-
Possible Cause 2: The concentration of the organic solvent in the final solution is too low to maintain solubility.
-
Solution: While keeping the final solvent concentration low is important to avoid cytotoxicity, ensure it is sufficient to maintain the solubility of this compound at the desired final concentration. You may need to optimize the balance between compound solubility and solvent toxicity for your specific cell line.
-
-
Possible Cause 3: The stock solution was not properly prepared or stored.
-
Solution: Ensure the stock solution is clear and free of any undissolved particles. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
-
Problem: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause: Incomplete dissolution or precipitation of this compound.
-
Solution: Visually inspect your prepared solutions and the wells of your cell culture plates under a microscope for any signs of precipitation. If precipitation is observed, you will need to revise your solubilization protocol. Consider using techniques like gentle warming or sonication to aid in the initial dissolution of the stock solution, though be cautious about the thermal stability of the compound.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds to guide your experimental design.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 7 - 30 |
| A549 | Lung Cancer | 7 - 30 |
Source: Inferred from data on closely related aristolactam compounds.[3]
Table 2: Recommended Starting Conditions for Stock Solution Preparation
| Compound | Solvent | Recommended Stock Concentration | Final Solvent Concentration in Medium |
| This compound (inferred) | DMSO | 10 mM | ≤ 0.5% |
| 9-Methoxyaristolactam I | DMSO | 10 mM | ≤ 0.5%[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound to be used for calculation).
-
Dissolution: Add the calculated volume of DMSO to the tube to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex at a high speed until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation upon addition to the aqueous medium, perform an intermediate dilution in a serum-containing medium or fetal bovine serum (FBS). For example, dilute the 10 mM stock 1:100 in complete cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture wells to reach the desired final experimental concentration. Ensure the final DMSO concentration remains at or below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to control wells, ensuring the final solvent concentration matches that of the experimental wells.
Visualizations
Signaling Pathways
The following diagram illustrates the potential signaling pathways affected by aristolactam compounds, leading to apoptosis and cell cycle arrest in cancer cells. This is a generalized pathway based on the known effects of aristolactam analogues like Aristolactam AII.[4]
Caption: Potential signaling pathway of this compound in cancer cells.
Experimental Workflow
The diagram below outlines the general workflow for preparing this compound for in vitro assays, from stock solution preparation to final application in cell culture.
Caption: Workflow for this compound solution preparation for in vitro assays.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting decision tree for this compound solubility.
References
Technical Support Center: Aristolactam AIIIA Synthesis
Welcome to the technical support center for Aristolactam AIIIA synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is consistently low. What are the most common synthetic strategies to improve it?
A1: Low yields in the synthesis of this compound and related structures can often be attributed to inefficient or non-optimized synthetic routes. Two modern and effective strategies that have demonstrated higher yields are the Suzuki-Miyaura coupling reaction and a synergistic approach involving C-H bond activation and dehydro-Diels-Alder reactions.[1][2][3] Older methods have been noted for their relative inefficiency.[1]
-
Suzuki-Miyaura Coupling: This versatile approach involves the coupling of a key ring-A precursor with a variety of benzaldehyde (B42025) 2-boronates.[1][4] This method has been successfully used to synthesize a range of aristolochic acids and their lactams.[1]
-
C-H Bond Activation/Dehydro-Diels-Alder Reaction: This efficient two-step synthesis utilizes readily available starting materials like aromatic acids and alkyl amines.[2] It involves the preparation of 3-methyleneisoindolin-1-ones via a ruthenium-catalyzed oxidative cyclization, followed by a dehydro-Diels-Alder reaction with benzynes.[2][3]
Q2: I am using a Suzuki-Miyaura coupling approach, but my yields for the key phenanthrene (B1679779) intermediate are poor (below 50%). How can I optimize this step?
A2: Achieving a good yield in the Suzuki-Miyaura coupling/aldol condensation step is crucial for the overall success of the synthesis. Yields for this step have been reported in the range of 56% to 77% after chromatographic purification.[1] Here are some key factors to consider for optimization:
-
Precursor Quality: The success of the coupling reaction heavily relies on the purity and stability of your precursors. A key ring-A precursor, the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol, has been generated in excellent yield and is crucial for this pathway.[1][4][5]
-
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions is critical. A successful protocol uses tetrakis(triphenylphosphine)palladium (B116648) as the catalyst in the presence of cesium carbonate in aqueous dioxane at 95 °C.[1]
-
Side Reactions: Be aware of potential side reactions. For instance, attempts to form acid chlorides from related structures using SOCl₂ have led to unwanted chlorinated byproducts.[1]
Below is a table summarizing reported yields for the Suzuki-Miyaura coupling/condensation step to form various phenanthrene intermediates.
| Ring-C Precursor (Benzaldehyde 2-boronate) | Phenanthrene Product | Yield (%) |
| 21a | 36a | 56-77 |
| 21b | 36b | 56-77 |
| 21c | 36c | 56-77 |
| 21d | 36d | 56-77 |
| 21e | 36e | 56-77 |
| 21f | 36f | 56-77 |
| 21g | 36g | 56-77 |
| 21h | 36h | 56-77 |
Data adapted from a versatile synthesis of aristolochic acids and their major metabolites.[1]
Q3: My ruthenium-catalyzed oxidative cyclization to form the 3-methyleneisoindolin-1-one (B1254794) intermediate is not providing the reported ~78% yield. What could be the issue?
A3: This C-H bond activation step is a key part of an efficient route to aristolactam alkaloids.[2] To achieve the reported 78% yield, meticulous attention to the reaction setup is necessary.
-
Catalyst System: The specific catalyst system is crucial. The reported high-yield procedure uses a combination of [{RuCl₂(p-cymene)}₂], AgSbF₆, and Cu(OAc)₂·H₂O.[2] Ensure all components are present in the correct molar ratios.
-
Reaction Atmosphere and Temperature: The reaction is conducted under an oxygen atmosphere at 120 °C.[2] Inadequate oxygen supply or temperature fluctuations can significantly impact the reaction efficiency.
-
Starting Material Purity: As with any synthesis, the purity of the starting N-methyl benzamide (B126) and phenyl vinyl sulfone is important for a clean reaction and high yield.
Q4: The dehydro-Diels–Alder reaction step in my synthesis is resulting in a mixture of products or a low yield of the desired aristolactam. How can I improve this?
A4: The dehydro-Diels-Alder reaction of 3-methyleneisoindolin-1-ones with benzynes can be highly efficient, with reported yields of 66-69%.[2] However, regioselectivity can be a concern with unsymmetrical benzynes.
-
Benzyne (B1209423) Precursor and Reaction Conditions: The choice of benzyne precursor and the conditions for its in-situ generation are critical. The use of CsF in CH₃CN at 30 °C has been reported to be effective.[2]
-
Regioselectivity: When using unsymmetrical benzynes, the formation of regioisomers is possible. For example, one unsymmetrical benzyne yielded a 9:1 ratio of regioisomeric products, while another provided the desired aristolactam in a highly regioselective manner.[2] Careful selection of the benzyne precursor can maximize the yield of the desired isomer.
The table below shows yields for the dehydro-Diels-Alder reaction with different benzyne precursors.
| 3-Methyleneisoindolin-1-one | Benzyne Precursor | Aristolactam Product | Yield (%) | Regioisomeric Ratio |
| 3g | 7a | 9a | 66 | N/A |
| 3 | 7f (unsymmetrical) | 9v + 9v' | 66 | 9:1 |
| 3 | 7g (unsymmetrical) | 9w | 69 | Highly regioselective |
Data adapted from an efficient route to synthesize aristolactam alkaloids.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling and Aldol Condensation
This protocol describes the coupling of the key ring-A precursor with a benzaldehyde 2-boronate to form the phenanthrene intermediate.[1]
Materials:
-
Tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol (Ring-A precursor)
-
Benzaldehyde 2-boronate (Ring-C precursor)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Cesium carbonate
-
Dioxane
-
Water
Procedure:
-
In a reaction vessel, dissolve the Ring-A precursor and the benzaldehyde 2-boronate in a mixture of dioxane and water.
-
Add cesium carbonate to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to 95 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phenanthrene intermediate.
Protocol 2: Ruthenium-Catalyzed Oxidative Cyclization
This protocol details the synthesis of the 3-methyleneisoindolin-1-one intermediate via C-H bond activation.[2]
Materials:
-
N-methyl benzamide
-
Phenyl vinyl sulfone
-
[{RuCl₂(p-cymene)}₂] (5 mol%)
-
AgSbF₆ (20 mol%)
-
Cu(OAc)₂·H₂O (0.5 equiv.)
-
Solvent (e.g., 1,2-dichloroethane)
-
Oxygen balloon
Procedure:
-
To a reaction tube, add N-methyl benzamide, phenyl vinyl sulfone, [{RuCl₂(p-cymene)}₂], AgSbF₆, and Cu(OAc)₂·H₂O.
-
Evacuate and backfill the tube with oxygen (repeat 3 times) and leave it under an oxygen balloon.
-
Place the reaction tube in a preheated oil bath at 120 °C.
-
Stir the reaction for 36 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-methyleneisoindolin-1-one.
Visualized Workflows
Caption: Workflow for Aristolactam synthesis via Suzuki-Miyaura coupling.
Caption: Workflow for Aristolactam synthesis via C-H Activation/Diels-Alder.
References
- 1. Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Total synthesis of the aristolochic acids, their major metabolites, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Aristolactam AIIIA Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aristolactam AIIIA extraction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a very low yield of this compound from my plant material. What are the potential causes and how can I improve it?
A1: Low yield is a common challenge in natural product extraction.[1] Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:
-
Plant Material Quality and Preparation:
-
Source and Storage: The concentration of this compound can vary depending on the plant species, geographical location, harvest time, and storage conditions.[1] Ensure you are using a verified, high-quality source. Improper storage can lead to degradation of the target compound.
-
Grinding: Inadequate grinding of the plant material reduces the surface area available for solvent extraction. Ensure the material is dried and finely powdered to a consistent particle size.[1][2]
-
-
Extraction Solvent and Method:
-
Solvent Polarity: this compound is soluble in various organic solvents. The choice of solvent is critical and should be optimized.[1] Methanol (B129727), particularly an 80% methanol in water solution, has been shown to be effective for extracting aristolactams.[3] A mixture of methanol and DMSO has also been reported to enhance extraction efficiency.[4] Experimenting with a solvent gradient (e.g., sequential extractions with solvents of increasing polarity) may improve yield.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will result in incomplete extraction. A common starting point is a 10:1 or 20:1 solvent-to-solid ratio (mL/g), which can be further optimized.[3]
-
Extraction Time and Temperature: While longer extraction times and higher temperatures can increase yield, they also risk degrading thermo-labile compounds.[1] For methods like maceration, ensure sufficient agitation and duration (e.g., 72 hours at room temperature).[5] For ultrasound-assisted extraction (UAE), shorter durations (e.g., 30 minutes) are often sufficient.[6]
-
-
Extraction Technique:
-
Maceration vs. Advanced Techniques: Simple maceration may not be as efficient as other methods. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and solvent penetration, which can lead to higher yields in shorter times.[1]
-
Q2: My crude extract is highly impure, containing significant amounts of chlorophyll (B73375) and other pigments. How can I clean up my sample before final purification?
A2: A high level of impurities can complicate downstream purification steps. Consider the following pre-purification strategies:
-
Defatting: Before the main extraction, wash the powdered plant material with a non-polar solvent like petroleum ether or hexane. This step will remove lipids, waxes, and chlorophyll, which can interfere with subsequent purification.[2][5]
-
Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform) to separate compounds based on their polarity.[5]
-
Solid-Phase Extraction (SPE): SPE is an effective technique for sample cleanup. A C18 or a specialized phase column can be used to retain this compound while allowing more polar or non-polar impurities to be washed away.[7]
Q3: I am observing degradation of my this compound during the extraction process. What steps can I take to minimize this?
A3: Degradation can be a significant issue, especially with compounds sensitive to heat, light, or pH.
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C).[1] For extraction, consider non-thermal methods like UAE at a controlled temperature or maceration at room temperature.[1]
-
Light Protection: Some aristolactam compounds can be light-sensitive.[2] It is good practice to protect your samples from direct light by using amber glassware or covering your vessels with aluminum foil.
-
pH Management: The stability of alkaloids can be pH-dependent. Unless your protocol specifies acidic or basic conditions, it is generally advisable to maintain a neutral pH during extraction.[1]
-
Minimize Extraction Time: Prolonged exposure to extraction conditions can increase the chances of degradation. Optimize your extraction time to be as short as is effective.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and biological activity of this compound and related compounds.
Table 1: Analytical Method Performance for Aristolactam Alkaloids
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| Aristolactam AII | LC-MS/MS | 0.15 ng/g[4] | - | 80.2 - 110[4] |
| Aristolactam I | On-line SPE-LC/MS/MS | - | 0.006 ng (on column)[9] | 98.0 - 99.5[9] |
| Aristolactam II | On-line SPE-LC/MS/MS | - | 0.024 ng (on column)[9] | 98.0 - 99.5[9] |
| Aristolochic Acid I | HPLC-DAD | - | 0.138 µg/mL[10] | - |
| Aristolochic Acid II | HPLC-DAD | - | 0.558 µg/mL[10] | - |
Table 2: Cytotoxicity of Aristolactam and Related Compounds
| Compound | Cell Line | IC50 Value |
| Aristolactam BII | HepG2 | 0.2 µM[11][12] |
| Aristolochic Acid I | HepG2 | 9.7 µM[11][12] |
| Aristolochia mollissima Extract | HepG2 | 50.2 µM[11][12] |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from a general method for the extraction of aristolactams from plant material.[3][6]
-
Sample Preparation:
-
Dry the plant material (e.g., roots or stems of Aristolochia species) in the shade until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 20-40 mesh).[1]
-
-
Extraction:
-
Accurately weigh 0.5 g of the powdered plant material and place it into a 50 mL conical flask.
-
Add 20 mL of 80% methanol (methanol:water, 80:20 v/v) to the flask.[3]
-
Place the flask in an ultrasonic water bath.
-
Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 25°C) and frequency (e.g., 40 kHz).[3]
-
-
Recovery:
-
After extraction, allow the flask to cool to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small volume of the extraction solvent (e.g., 5 mL) to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
-
Storage:
-
Store the crude extract in a sealed, light-protected vial at -20°C for further purification.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Aristolactam Analysis
This protocol provides a general method for the separation and analysis of aristolactams.[5][6]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 25% B
-
10-12 min: 25-40% B
-
12-17 min: 40% B
-
17-17.01 min: 40-80% B
-
17.01-20 min: 80% B
-
20-20.01 min: 80-25% B
-
20.01-25 min: 25% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 1 µL.
-
Detection: UV detection at 254 nm or MS detection in positive ion mode.
Visualizations
Experimental Workflow for this compound Extraction and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
- 5. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing UPLC-MS/MS for Aristolactam Isomers
Welcome to the technical support center for the analysis of aristolactam isomers by UPLC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of aristolactam isomers so challenging?
A1: The primary challenge in separating aristolactam isomers lies in their high structural similarity. Isomers possess the same mass and often exhibit very similar physicochemical properties, leading to co-elution in standard chromatographic systems. Their analogous structures result in nearly identical retention times, making baseline separation difficult to achieve.[1]
Q2: What are the most common aristolactam isomers that tend to co-elute?
A2: Due to their structural similarities, aristolactam I and II are frequently reported to co-elute.[2] Depending on the complexity of the sample matrix, other aristolactam analogues may also co-elute with each other or with matrix components.
Q3: Which type of UPLC column is most effective for separating aristolactam isomers?
A3: While a standard C18 column is a common starting point, resolving structurally similar aristolactam isomers often requires alternative stationary phases.[1][2] Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are highly recommended as they can provide alternative selectivities through pi-pi interactions with the aromatic rings of the aristolactams, enhancing separation.[1][2] For chiral separations, a dedicated chiral stationary phase (CSP) is necessary.[1]
Q4: What is the most suitable detection method for aristolactam analysis?
A4: Tandem mass spectrometry (MS/MS) is the preferred method for the detection of aristolactams due to its high sensitivity and selectivity.[2] It allows for the differentiation of isomers based on their specific fragmentation patterns, even if they are not completely separated chromatographically. A Diode Array Detector (DAD) can also be utilized, as aristolactams exhibit strong UV absorbance, and it can aid in assessing peak purity.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the UPLC-MS/MS analysis of aristolactam isomers.
Issue 1: Poor Peak Resolution or Complete Co-elution of Isomers
Symptoms:
-
Broad or shouldered peaks in the chromatogram.[2]
-
Inconsistent peak area ratios for known isomer standards.[2]
-
Mass spectra changing across the width of a single chromatographic peak.[2]
-
Non-identical UV-Vis spectra across a single peak when using a DAD detector.[2]
Solutions:
-
Modify Mobile Phase Composition:
-
Change Organic Modifier: Switch between acetonitrile (B52724) and methanol. Their different solvent properties can alter interactions with the stationary phase and improve separation.[2]
-
Adjust pH: Modify the mobile phase pH. Since aristolactams are weakly basic, adjusting the pH can influence their ionization state and retention behavior.[2]
-
-
Optimize the Gradient: Employ a shallower gradient elution. This can increase the separation between closely eluting compounds.[2]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP column.[1][2]
-
Adjust Column Temperature: Varying the column temperature can affect mobile phase viscosity and analyte-stationary phase interactions, potentially improving resolution.[2]
-
Reduce Flow Rate: A lower flow rate can enhance separation efficiency, though it will increase the analysis time.[2]
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
Solutions:
-
Use End-Capped Columns: Employ high-purity, end-capped columns to minimize secondary interactions with residual silanol (B1196071) groups on the stationary phase.[1]
-
Mobile Phase Modification:
-
Lower pH: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups, reducing tailing.[1]
-
Add a Basic Modifier: For basic analytes, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can compete for active sites on the stationary phase and improve peak shape.[1]
-
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.[1]
-
Ensure Solvent Compatibility: Dissolve your sample in the initial mobile phase to avoid peak distortion caused by a mismatched injection solvent.[1]
Issue 3: Low Sensitivity or Poor Ionization
Symptoms:
-
Low signal-to-noise ratio for target analytes.
-
Inconsistent or weak signal in the mass spectrometer.
Solutions:
-
Optimize MS Source Parameters:
-
Adjust electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates (nebulizer, heater, and drying gas), and temperatures (interface, desolvation line, and heat block) to maximize the ionization of aristolactams.[3]
-
-
Mobile Phase Additives: The addition of modifiers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can improve the ionization efficiency of target compounds. The addition of ammonium fluoride (B91410) has also been shown to enhance signal response for some compounds.[4]
-
Optimize Collision Energy: For MS/MS analysis, optimize the collision energy for each specific precursor-to-product ion transition to achieve the best fragmentation and signal intensity.
Experimental Protocols
Below are example protocols that can serve as a starting point for method development.
Table 1: Example UPLC-MS/MS Method for Aristolactam I Analysis [1]
| Parameter | Condition |
| Instrumentation | Ultra-Performance Liquid Chromatograph (UPLC) system coupled with a tandem mass spectrometer |
| Column | Reversed-phase C18 column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.5 mM ammonium acetate with 0.5% acetic acid (v/v) in ultrapure water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Detection | Electrospray Ionization (ESI) in positive mode |
Table 2: Typical Mass Spectrometry Parameters for Aristolactam I and II
| Parameter | Aristolactam I | Aristolactam II |
| Precursor Ion (m/z) | 294.1 | 264.1 |
| Product Ion 1 (m/z) | 264.1 | 234.1 |
| Product Ion 2 (m/z) | 236.1 | 206.1 |
| Collision Energy (eV) | Optimized empirically for the specific instrument | Optimized empirically for the specific instrument |
Note: Optimal collision energies can vary between different mass spectrometer instruments and should be determined empirically.[2]
Visualizations
Diagram 1: Troubleshooting Workflow for Aristolactam Isomer Separation
A logical workflow for troubleshooting common issues in the separation of aristolactam isomers.
Diagram 2: General UPLC-MS/MS Experimental Workflow
A generalized workflow for the analysis of aristolactam isomers using UPLC-MS/MS.
References
Reducing matrix effects in Aristolactam AIIIA quantification
Welcome to the technical support center for the quantification of Aristolactam AIIIA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In the quantification of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[2][3] The primary cause of matrix effects in biological samples like plasma are phospholipids (B1166683).[4]
Q2: I'm observing low signal intensity for this compound. Could this be due to ion suppression?
A2: Yes, low signal intensity is a classic indicator of ion suppression. This occurs when matrix components compete with this compound for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.[3] To confirm this, a post-column infusion experiment can be performed.
Q3: My results are inconsistent across different sample batches. What could be the cause?
A3: Inconsistent results, especially in quality control (QC) samples, often point to variable matrix effects between different samples.[1] Biological matrices can have significant inter-individual variability, leading to different degrees of ion suppression.[3] Implementing a robust sample cleanup procedure and using a stable isotope-labeled internal standard are key strategies to mitigate this issue.[1][4]
Q4: What is the most effective way to correct for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for correcting matrix effects.[2][5] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[4] This allows for accurate quantification based on the consistent analyte-to-IS ratio.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[6] However, this approach is only viable if the concentration of this compound is high enough to remain well above the limit of quantification (LOQ) after dilution.[4] In some cases where ion suppression is severe, dilution can paradoxically improve the limit of detection (LOD).[6]
Troubleshooting Guide
Issue 1: Poor Sensitivity and Low Analyte Response
| Possible Cause | Solution |
| Ion Suppression: Co-eluting endogenous compounds (e.g., phospholipids, proteins, salts) from the biological matrix are interfering with the ionization of this compound.[4] | Optimize Sample Preparation: Implement a more rigorous cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE). Polymeric mixed-mode SPE can be particularly effective.[7] |
| Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from the interfering matrix components.[2] | |
| Use a Different Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[4] If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less sensitive to matrix interferences for certain analytes. | |
| Sample Dilution: If sensitivity allows, dilute the sample extract to lower the concentration of interfering components. |
Issue 2: High Variability and Poor Reproducibility in Results
| Possible Cause | Solution |
| Inconsistent Matrix Effects: The composition of the biological matrix varies from sample to sample, leading to different degrees of ion suppression.[3] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for sample-to-sample variations in matrix effects.[1][5] |
| Matrix-Matched Calibration: Prepare all calibration standards and quality controls in the same blank biological matrix as the unknown samples. This helps to normalize the effect of the matrix across the entire analytical run. | |
| Inadequate Sample Cleanup: The chosen sample preparation method does not sufficiently remove interfering substances, leading to erratic results. | Re-evaluate and Validate Sample Preparation: Compare different extraction techniques (PPT, LLE, SPE) to find the one that provides the cleanest extract and highest recovery for this compound. A comparison of their effectiveness is provided in the data table below. |
Experimental Protocols & Data
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The choice of sample preparation is one of the most critical factors in minimizing matrix effects.[4] The following table summarizes the general effectiveness of common techniques for analyzing analytes in plasma.
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Least effective; often results in significant matrix effects as phospholipids and other small molecules remain in the supernatant.[8] | Fast, simple, and inexpensive. | Does not produce a clean extract; high risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity. | Moderately effective; can provide cleaner extracts than PPT.[7] Double LLE can further improve selectivity.[4] | Can be selective by adjusting pH and solvent polarity.[4] | Analyte recovery can be low, especially for polar compounds.[7] Can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Highly effective, especially with mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms.[7] | Provides the cleanest extracts, leading to a significant reduction in matrix effects. High analyte recovery and concentration possible. | More complex and expensive than PPT or LLE. Requires method development. |
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange SPE cartridge is often effective for aristolactam-type compounds.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step helps to disrupt protein binding.
-
Cartridge Conditioning: Condition a polymeric mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.
-
Analyte Elution: Elute this compound by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Visualized Workflows
General Workflow for this compound Quantification
The following diagram illustrates the typical workflow from sample collection to data analysis, highlighting key stages where matrix effects can be addressed.
Caption: Workflow for mitigating matrix effects in this compound analysis.
Troubleshooting Decision Tree for Matrix Effects
Use this decision tree to diagnose and resolve common issues related to matrix effects during method development.
Caption: Decision tree for troubleshooting matrix effect-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Aristolactam Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Aristolactam compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic and crystallization-based purification of Aristolactam compounds.
Q1: Why am I observing poor resolution or co-elution of my Aristolactam isomers?
A1: Poor resolution and co-elution are frequent challenges due to the high structural similarity among Aristolactam isomers. Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: Standard C18 columns may not offer sufficient selectivity for closely related isomers. Alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) can provide different interactions, such as π-π stacking, which may improve separation.[1][2] For chiral compounds, a chiral stationary phase (CSP) is mandatory.[1]
-
Suboptimal Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol), pH, and additives is critical. The pH can alter the ionization state of Aristolactams, affecting their retention.[1][2] For instance, increasing mobile phase pH has been shown to slightly increase the retention time for Aristolactams while decreasing it for the related Aristolochic acids.[1]
-
Inadequate Gradient Elution: An isocratic method may not be sufficient to separate closely related compounds. A shallow gradient elution program often yields better resolution.[1]
Troubleshooting Steps:
-
Screen Different Columns: Test columns with various stationary phase chemistries (e.g., C18, Phenyl-Hexyl, PFP).[1][2]
-
Optimize Mobile Phase: Systematically vary the organic modifier, the pH of the aqueous phase, and the concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and selectivity.[1]
-
Adjust Gradient Profile: Implement a shallower gradient over a longer run time to enhance the separation of closely eluting peaks.[1][2]
-
Modify Temperature and Flow Rate: Adjusting the column temperature can alter separation kinetics.[2] Reducing the flow rate can also increase efficiency, though it will lengthen the analysis time.[2]
Q2: My chromatographic peaks for Aristolactam compounds are tailing. What is the cause and how can I fix it?
A2: Peak tailing is a common problem in HPLC, often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like some alkaloids.[1]
Potential Causes:
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based stationary phases can interact with basic analytes, causing tailing.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]
-
Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause poor peak shape.[1]
-
Column Contamination: Buildup of contaminants can create active sites that lead to tailing.[1]
Troubleshooting Steps:
-
Use End-Capped Columns: Employ high-purity, end-capped columns to minimize exposed silanol groups.[1]
-
Modify Mobile Phase: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to suppress silanol ionization. For basic Aristolactams, adding a basic modifier like triethylamine (B128534) (TEA) can compete for active sites and improve peak shape.[1]
-
Check Sample Concentration: Dilute your sample to see if column overload is the issue.[1]
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.[1]
Q3: I am struggling to separate the enantiomers of a specific Aristolactam. What are the key strategies for chiral separation?
A3: Separating enantiomers is challenging as they possess identical physical properties in an achiral environment. Chiral separation necessitates the use of a chiral selector.[1]
Key Strategies:
-
Chiral Stationary Phases (CSPs): This is the most prevalent method. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are effective for a wide range of compounds. The selection of the specific CSP often requires screening several different columns.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations. It typically uses supercritical CO2 as the primary mobile phase component with an alcohol modifier, often providing better and faster separations.[1]
Troubleshooting Steps for Chiral Separation:
-
Screen Multiple CSPs: Test a variety of chiral columns with different selectors to find the one with the best selectivity for your compound.[1]
-
Optimize Mobile Phase:
-
Adjust Temperature: Temperature can significantly impact chiral recognition. Experiment with different column temperatures to improve separation.[1]
Q4: My crystallization attempts for an Aristolactam compound are failing or yielding poor quality crystals. What can I do?
A4: Successful crystallization depends on finding the right conditions to slowly reach supersaturation. Purity of the starting material is also crucial, with a minimum purity of 80-90% recommended.[3]
Common Issues & Solutions:
-
No Crystals Form: The solution may not be supersaturated, or nucleation is inhibited.
-
Oiling Out: The compound separates as a liquid instead of a solid.
-
Solution: This often happens when the solution is too concentrated or cooled too quickly. Try using a more dilute solution, a different solvent, or a slower cooling rate.[4]
-
-
Poor Crystal Quality (e.g., small needles, plates): Rapid crystal growth often leads to small or poorly formed crystals.
Data Presentation
Table 1: Reference Retention Times for Aristolactam Analogues by UPLC-MS/MS
This table summarizes retention times from a published UPLC-MS/MS method, which can serve as a reference for method development.[1]
| Compound Name | Retention Time (min) |
| Aristolactam I | 4.2 |
| Aristolactam II | 3.8 |
| 9-Methoxyaristolactam I | 4.5 |
| Aristolactam BII | 3.5 |
| Aristolactam FI | 3.9 |
Note: Retention times are highly dependent on the specific system, column, and mobile phase conditions and should be used as a relative guide.
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Aristolactam I
This protocol is adapted from a study for the analysis of Aristolactam I.[1]
-
Instrumentation: Ultra-Performance Liquid Chromatograph (UPLC) system coupled with a tandem mass spectrometer.[1]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters BEH-C18, 100 mm × 2.1 mm, 1.7 µm).[1]
-
Column Temperature: 40 °C.[1]
-
Mobile Phase:
-
Solvent A: 0.5 mM ammonium acetate with 0.5% acetic acid (v/v) in ultrapure water.[1]
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A shallow gradient should be optimized to separate target compounds. A starting point could be a linear gradient from 20% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
Protocol 2: General Column Chromatography for Aristolactam Purification
This is a general protocol for preparative purification using silica (B1680970) gel column chromatography.[6][7]
-
Column Packing:
-
Select a column of appropriate size for the amount of sample.
-
Prepare a slurry of silica gel (e.g., mesh size 60-120) in the initial, least polar mobile phase.[6]
-
Pour the slurry into the column and allow it to pack evenly under gravity or with light pressure. Ensure there are no air bubbles or cracks.[7]
-
-
Sample Loading:
-
Dissolve the crude Aristolactam extract in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Carefully apply the sample to the top of the packed silica gel.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., chloroform (B151607) or a hexane/ethyl acetate mixture).[6]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. For example, increase the percentage of methanol (B129727) in a chloroform/methanol mixture.[6]
-
-
Fraction Collection:
-
Collect fractions of the eluent in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired Aristolactam compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 3: General Method for Crystallization
This protocol describes the solvent layering technique for crystallization.[3]
-
Dissolution: Dissolve the purified Aristolactam compound in a minimal amount of a "good" solvent in which it is readily soluble.
-
Layering: Carefully and slowly layer a "poor" solvent (an anti-solvent in which the compound is insoluble) on top of the solution. The two solvents should be miscible but added gently to form a distinct interface.[3]
-
Diffusion and Crystallization: Seal the vessel and leave it undisturbed. As the solvents slowly mix at the interface through diffusion, the solubility of the compound will decrease, leading to slow crystallization.[3]
-
Isolation: Once crystals have formed, carefully decant the solvent and isolate the crystals by filtration. Wash them with a small amount of the cold "poor" solvent and dry them under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting poor resolution.
Caption: A decision tree for chiral separation method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. unifr.ch [unifr.ch]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. iscientific.org [iscientific.org]
- 6. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Aristolactam HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape in Aristolactam HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in Aristolactam HPLC analysis?
Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample, or the HPLC system itself. For aristolactams, which are weakly basic compounds, interactions with the stationary phase are a common concern.
Q2: Why are my aristolactam peaks tailing?
Peak tailing is often the most prevalent issue when analyzing weakly basic compounds like aristolactams. The primary cause is typically secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the weakly basic nature of aristolactams can lead to interactions with acidic silanol (B1196071) groups on the surface of silica-based C18 columns.[1] These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak. Other potential causes include column contamination, high dead volume in the system, or an inappropriate mobile phase pH.[3][4]
Q3: What causes peak fronting in my chromatogram?
Peak fronting, where the peak appears with a leading edge, is commonly associated with sample overload.[5] This can be due to injecting a sample that is too concentrated or injecting too large a volume.[3] Another frequent cause is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to distorted, fronting peaks.[3]
Q4: My aristolactam peak is split. What could be the problem?
Split peaks can be caused by several factors. A common reason is a partially blocked frit at the column inlet, which disrupts the sample flow path.[3] It can also indicate a void or channel in the column packing material.[3] In some cases, if the mobile phase pH is very close to the pKa of the aristolactam, both the ionized and non-ionized forms of the compound may be present, leading to a split or shouldered peak.[6] Incompatibility between the sample solvent and the mobile phase can also result in peak splitting.[3]
Troubleshooting Guides
Addressing Peak Tailing
Peak tailing is a common issue in aristolactam analysis. Follow this systematic approach to diagnose and resolve the problem.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to a lower pH (e.g., 2.5-4.0) using an additive like formic or acetic acid.[7] | At lower pH, the acidic silanol groups on the stationary phase are protonated and less likely to interact with the weakly basic aristolactams, reducing secondary interactions.[5] |
| Buffer Strength | Increase the concentration of the buffer in your mobile phase (e.g., 10-25 mM).[4] | A higher buffer concentration can help to mask residual silanol groups and maintain a stable pH throughout the analysis.[4] |
| Competing Base | Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. | TEA is a stronger base that will preferentially interact with the active silanol sites, preventing the aristolactam from doing so. Note that this can sometimes shorten column life. |
| Column Chemistry | Use a modern, high-purity, end-capped C18 column. For persistent issues, consider a column with a different stationary phase, such as Phenyl-Hexyl. | High-purity, end-capped columns have fewer exposed silanol groups. Phenyl-hexyl columns can offer different selectivity for aromatic compounds like aristolactams. |
| System Dead Volume | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.125 mm) between the injector, column, and detector. | Excessive dead volume can cause band broadening, which can manifest as peak tailing.[3] |
Addressing Peak Fronting
Peak fronting is often related to the sample and its introduction onto the column.
| Parameter | Recommendation | Rationale |
| Sample Concentration | Dilute the sample. | High sample concentration can lead to column overload, a primary cause of peak fronting.[5] |
| Injection Volume | Reduce the injection volume. | A large injection volume can also contribute to column overload.[3] |
| Sample Solvent | Dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. | A sample solvent that is stronger than the mobile phase can cause the analyte band to spread and distort as it enters the column.[3] |
| Column Condition | Inspect the column for signs of collapse at the inlet. | A collapsed column bed can create a non-uniform flow path, leading to peak distortion.[3] |
Addressing Split Peaks
Split peaks can indicate a problem with the flow path or chemical equilibrium.
| Parameter | Recommendation | Rationale |
| Column Frit/Tubing | Backflush the column. If the problem persists, replace the column frit and any in-line filters. | A partial blockage can cause the sample to enter the column unevenly, leading to a split peak.[3] |
| Column Packing | Replace the column. | A void or channel in the column packing creates two different flow paths for the analyte, resulting in a split peak.[3] |
| Sample Solvent | Ensure the sample is dissolved in a solvent compatible with, or identical to, the initial mobile phase. | Incompatibility between the sample solvent and mobile phase can cause the sample to precipitate or behave unpredictably upon injection.[3] |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the aristolactam. | If the pH is too close to the pKa, both the ionized and non-ionized forms of the analyte can exist, which may chromatograph differently and cause a split or shouldered peak.[6] |
Experimental Protocols
Below are example starting conditions for HPLC and LC-MS/MS analysis of aristolactams. These should be optimized for your specific instrument and application.
Example HPLC Method for Aristolactam Analysis
This method is a general starting point for the separation of aristolactams.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water[7] |
| Mobile Phase B | Methanol[7] |
| Gradient | Isocratic, 50:50 (A:B)[7] |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 25 °C |
| Injection Volume | 2 µL[7] |
| Detection | UV at 250 nm[8] |
Example LC-MS/MS Method for Aristolactam Analysis
This method is suitable for the sensitive quantification of aristolactams in complex matrices.
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.7 µm[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient | 0-10 min, 25% B; 10-12 min, 25-40% B; 12-17 min, 40% B[9] |
| Flow Rate | 0.3 mL/min[9] |
| Column Temperature | 30 °C[9] |
| Injection Volume | 1 µL[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
Sample Preparation Protocol for Biological Matrices (e.g., Plasma)
This protocol is for the extraction of aristolactams from plasma prior to LC-MS/MS analysis.[11]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.[11]
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[11]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.[11]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[11]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[11] The sample is now ready for injection.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization and determination of six aristolochic acids and three aristololactams in medicinal plants and their preparations by high-performance liquid chromatography-photodiode array detection/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preventing degradation of Aristolactam AIIIA during storage
This technical support center is designed for researchers, scientists, and drug development professionals to prevent, identify, and troubleshoot the degradation of Aristolactam AIIIA during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring alkaloid with a phenanthrene (B1679779) lactam structure. It is investigated for various biological activities, including potent antitumor effects. Maintaining the structural integrity of this compound is critical, as degradation can lead to a loss of biological activity, the formation of impurities with potentially different toxicological profiles, and inconsistent experimental results.
Q2: What are the primary causes of this compound degradation?
A2: While specific degradation kinetics for this compound are not extensively published, compounds with a lactam (cyclic amide) ring and aromatic structures are susceptible to three main degradation pathways:
-
Hydrolysis: The lactam ring can be cleaved by water, a reaction that is often accelerated by acidic or basic (high or low pH) conditions.
-
Oxidation: The aromatic rings and other functional groups can be sensitive to oxidation, especially in the presence of air (oxygen) or oxidizing agents.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, proper storage is essential. Recommendations are based on general principles for handling sensitive aromatic alkaloids. For specific supplier recommendations, always consult the product's Safety Data Sheet (SDS).[1]
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form (Lyophilized Powder) | In Solution (e.g., in DMSO) |
| Temperature | Store at -20°C for long-term storage. | Aliquot and store at -80°C for long-term storage. |
| May be kept at 2-8°C for short-term use. | Avoid repeated freeze-thaw cycles. | |
| Light | Protect from light. Store in an amber vial or a container wrapped in aluminum foil.[2][3] | Store in amber vials or light-blocking tubes. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.[4] | Use solvents degassed with an inert gas. |
| Humidity | Store in a desiccator or a dry, well-ventilated place to prevent moisture uptake.[1][5] | Ensure the solvent is anhydrous (e.g., using molecular sieves). |
Q4: How can I detect if my this compound sample has degraded?
A4: Degradation can be detected through several methods:
-
Visual Inspection: Changes in color or the appearance of precipitate in solutions can indicate degradation.
-
Thin-Layer Chromatography (TLC): The appearance of new spots that were not present in the original sample is a strong indicator of degradation product formation.[2]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most reliable way to detect degradation.[6] This is characterized by a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
Problem 1: Inconsistent or reduced biological activity in assays.
-
Possible Cause: The compound has degraded in the stock solution or the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your stock solution using a validated stability-indicating HPLC method to quantify the amount of intact this compound.
-
Assess Stability in Assay Medium: Incubate this compound in your complete assay medium for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to check for degradation under experimental conditions.[7]
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, solid stock for critical experiments. Avoid using old solutions.
-
Problem 2: Appearance of new peaks in my HPLC or LC-MS chromatogram.
-
Possible Cause: The sample has degraded during storage or sample preparation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that your storage conditions (temperature, light, humidity) align with the recommendations in Table 1.
-
Analyze a Fresh Sample: Prepare a new solution from the solid compound and analyze it immediately to see if the new peaks are present. If they are not, degradation likely occurred in the previous solution.
-
Consider Sample Preparation: Ensure solvents are pure and that the sample is not exposed to harsh pH conditions or high temperatures during preparation.
-
Problem 3: The solid compound has changed color.
-
Possible Cause: This is often a sign of oxidation or photolytic degradation.
-
Troubleshooting Steps:
-
Discard the Sample: A visible change in the solid material suggests significant degradation. It is safest to discard the sample and use a new, properly stored batch.
-
Improve Storage: Re-evaluate your storage protocol. Ensure the container is airtight, protected from light, and stored at the correct temperature. Consider backfilling vials with an inert gas like argon or nitrogen before sealing for long-term storage.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9] This involves subjecting the compound to stress conditions more severe than those it would encounter during normal storage.[8]
Objective: To identify the degradation pathways of this compound and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a PDA or UV detector and a C18 column
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. An unstressed control sample should be prepared by mixing 1 mL of stock with 1 mL of methanol/water (50:50).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[7]
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Heat the solid compound in an oven at 60°C for 48 hours, then prepare a solution for analysis.[7]
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[7][9]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by HPLC. The goal is to achieve 5-20% degradation of the active compound.[10]
-
-
Data Presentation: The results should be presented in a table to compare the extent of degradation under different conditions.
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Area (%) of Major Degradant 1 | Area (%) of Major Degradant 2 |
| Control (Unstressed) | 24 | 99.8 | Not Detected | Not Detected |
| 0.1 M HCl @ 60°C | 24 | 85.2 | 10.5 | 2.1 |
| 0.1 M NaOH @ 60°C | 24 | 78.9 | 15.3 | Not Detected |
| 3% H₂O₂ @ RT | 24 | 92.5 | 5.8 | Not Detected |
| Thermal (Solid) @ 60°C | 48 | 98.1 | 1.2 | Not Detected |
| Photolytic (ICH Q1B) | - | 90.7 | 4.5 | 3.3 |
| (Note: Data are for illustrative purposes only. Actual results will vary.) |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the potential degradation of this compound.
Experimental Workflow for Stability Analysis
This diagram illustrates the key steps in performing a forced degradation study to assess the stability of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. biochemjournal.com [biochemjournal.com]
- 4. aristolactam I - Safety Data Sheet [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. sgs.com [sgs.com]
Dealing with co-eluting compounds in Aristolactam analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during Aristolactam analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common Aristolactam isomers that co-elute?
A1: Aristolactam I and Aristolactam II are structurally very similar and are frequently found together in biological and herbal samples.[1] Their comparable polarity and structure make them highly susceptible to co-elution during chromatographic analysis. Depending on the complexity of the sample matrix, other aristolactam analogues may also co-elute.[1]
Q2: How can I identify if I have co-eluting Aristolactams in my chromatogram?
A2: Several indicators in your chromatogram can suggest the presence of co-eluting compounds:
-
Peak Shouldering: The appearance of a "shoulder" on the side of a peak is a strong indication of a closely eluting, unresolved compound.[1][2]
-
Broader Than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may be the result of two or more merged peaks.[1]
-
Inconsistent Peak Ratios: If you are analyzing a sample with a known ratio of Aristolactam isomers and the observed ratio is inconsistent, this could be due to co-elution affecting the peak integration.[1]
-
Detector-Assisted Peak Purity Analysis: Using a Diode Array Detector (DAD) or a mass spectrometer can help assess peak purity.[1][2] If the UV spectra or mass spectra change across a single chromatographic peak, co-elution is likely.[2]
Q3: What is the most suitable detection method for analyzing Aristolactams?
A3: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method for detecting Aristolactams due to its high sensitivity and selectivity.[1] MS/MS allows for the differentiation of isomers based on their unique fragmentation patterns, even if they are not completely separated chromatographically.[1] A Diode Array Detector (DAD) can also be utilized, as Aristolactams exhibit strong UV absorbance, which can aid in identifying co-elution through peak purity analysis.[1]
Q4: How can I confirm the identity of separated Aristolactam isomers?
A4: The identity of separated Aristolactam isomers can be confirmed by comparing their retention times and mass spectra (including fragmentation patterns) with those of certified reference standards.
Troubleshooting Guide for Co-eluting Aristolactams
This guide addresses common issues encountered during the chromatographic separation of co-eluting Aristolactam isomers.
Issue 1: Complete Co-elution of Aristolactam Isomers
When Aristolactam isomers are completely co-eluting, the primary goal is to alter the selectivity of your chromatographic system.
-
Strategy 1: Modify the Mobile Phase
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. The different solvent properties can alter the interactions between the analytes and the stationary phase, potentially leading to separation.[1]
-
Adjust the Mobile Phase pH: The ionization state of Aristolactams can be influenced by the pH of the mobile phase.[1][3] Adjusting the pH can alter their retention behavior and improve separation. Since Aristolactams are weakly basic, exploring a pH range from acidic to neutral is recommended.[1]
-
-
Strategy 2: Change the Stationary Phase
Issue 2: Partial Separation (Peak Shouldering) of Aristolactam Isomers
For partial separation, you can focus on optimizing the existing method to enhance resolution.
-
Strategy 1: Optimize the Gradient
-
Strategy 2: Adjust the Column Temperature
-
Strategy 3: Adjust Flow Rate
-
Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Simultaneous Determination of Aristolochic Acid I and Aristolactam I [4]
This method was developed for the analysis of AA-I and AL-I in Chinese herbal decoctions, human urine, and environmental water samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a NH2 SPE cartridge with 6 mL of methanol followed by 6 mL of ultrapure water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 6 mL of ultrapure water, followed by 6 mL of 5% methanol in water, and then 6 mL of hexane.
-
Elute the analytes with 6 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-9 min, 10% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aristolactam I | 294.1 | 264.1 | 20 |
| Aristolochic Acid I | 342.1 | 296.1 | 15 |
Protocol 2: LC-MS/MS Method for Rapid Analysis of Aristolochic Acids and Aristolactams [5][6]
This method was developed for the analysis of various Aristolochic acids and Aristolactams in Houttuyniae Herba.
-
Sample Preparation:
-
Weigh 0.5 g of powdered sample into a centrifuge tube.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aristolactam I | 294.0 | 278.9 |
| Aristolactam II | 264.0 | 206.0 |
| Aristolactam AII | 266.0 | 251.1 |
| Aristolactam FI | 266.0 | 251.1 |
| Aristolactam BII | 279.9 | 264.1 |
Data Presentation
Table 1: Method Validation Parameters for Aristolactam Analysis by LC-MS/MS
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Aristolactam I | 0.1 - 50 | 0.9998 | - | - | [7] |
| Aristolactam II | 0.2 - 50 | 0.9996 | - | - | [7] |
| Aristolactam I | 10 - 100 | > 0.99 | 0.2 - 2.5 | - | [4] |
| Aristolactam AII | - | ≥ 0.9911 | ≤ 4 | - | [5] |
| Aristolactam FI | - | ≥ 0.9911 | ≤ 4 | - | [5] |
| Aristolactam BII | - | ≥ 0.9911 | ≤ 4 | - | [5] |
Table 2: Recovery Data for Aristolactam Analysis
| Analyte | Matrix | Spiked Concentration | Recovery (%) | Reference |
| Aristolactam I (from AA-I) | Grain Samples | 2, 10, 50 ng/g | 89 - 105 | [7] |
| Aristolactam II (from AA-II) | Grain Samples | 2, 10, 50 ng/g | 89 - 105 | [7] |
| Aristolactam I | Multiple Matrices | 10 - 100 ng/mL | 81.3 - 109.6 | [4] |
| Aristolactam I | Houttuynia cordata | - | 72.3 - 105.5 | [8] |
| Aristolactam AII | Houttuynia cordata | - | 72.3 - 105.5 | [8] |
Visualizations
Caption: Troubleshooting workflow for co-eluting compounds.
Caption: General workflow for Aristolactam analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kidneya.com [kidneya.com]
- 8. Study of the Contents of Analogues of Aristolochic Acid in Houttuynia cordata by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recovery of Aristolactam AIIIA from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Aristolactam AIIIA from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent and effective methods for extracting this compound from biological matrices such as plasma, serum, urine, and tissue are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are often followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and specific quantification.
Q2: Which SPE sorbents are most effective for this compound extraction?
A2: Reversed-phase sorbents are typically the most effective for retaining this compound. C18 and Phenyl cartridges are commonly used. The choice between them may depend on the specific matrix and potential interferences.[1] An Agilent Phenyl SPE column (200 mg) has been shown to be effective for extracting aristolactams from rat urine.[1]
Q3: What solvents are recommended for LLE of this compound?
A3: For LLE, the choice of solvent is critical and depends on the polarity of this compound. Solvents such as ethyl acetate, diethyl ether, and dichloromethane (B109758) are frequently used.[1] The efficiency of the extraction can be optimized by adjusting the pH of the aqueous sample to ensure the analyte is in a neutral form, thereby increasing its partitioning into the organic solvent.
Q4: What are typical recovery rates for this compound?
A4: Recovery rates can vary significantly based on the extraction method, biological matrix, and optimization of the protocol. Generally, recovery for aristolactams can range from 70% to over 95%. For instance, an on-line SPE-LC/MS/MS method for aristolactams in urine reported recoveries between 98.0% and 99.5%.[2] Another study using SPE for various aristolochic acids and aristolactams reported recoveries in the range of 81.3–109.6%.[3]
Q5: How can I minimize matrix effects during UPLC-MS/MS analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex biological samples.[4] To mitigate these effects, consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous cleanup step, such as a selective SPE protocol or LLE with a back-extraction step, to remove interfering endogenous compounds like phospholipids.[4]
-
Chromatographic Separation: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during extraction and ionization.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of detection.[5]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Improper SPE Sorbent Choice | The polarity of the sorbent may not be appropriate for this compound. Solution: Use a reversed-phase sorbent like C18 or Phenyl, which are effective for retaining nonpolar to moderately polar compounds.[6] |
| Inefficient Elution from SPE Cartridge | The elution solvent may be too weak to desorb the analyte completely from the sorbent. Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol (B129727) or acetonitrile). You can also try a different solvent with a higher elution strength. Ensure the elution volume is sufficient to pass through the entire sorbent bed.[6][7] |
| Analyte Breakthrough During Sample Loading (SPE) | The flow rate during sample application may be too high, not allowing for adequate interaction between the analyte and the sorbent. The sample volume or concentration might also exceed the cartridge's capacity. Solution: Decrease the sample loading flow rate. If overloading is suspected, reduce the sample volume or use a larger SPE cartridge.[7][8] |
| Incomplete Phase Separation in LLE | Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery. Solution: To break emulsions, try centrifugation, adding a small amount of salt (salting out), or gentle swirling of the separatory funnel.[9] |
| Incorrect pH for LLE | If this compound is in an ionized state, its solubility in the organic solvent will be significantly reduced. Solution: Adjust the pH of the aqueous sample to ensure this compound is in its neutral form. |
| Analyte Degradation | This compound may be unstable under certain conditions (e.g., exposure to light, extreme temperatures, or harsh pH). Solution: Protect samples from light and store them at appropriate temperatures (e.g., -20°C or -80°C). Avoid prolonged exposure to strong acids or bases during sample preparation. |
| Adsorption to Labware | The analyte may adsorb to the surfaces of glass or plastic tubes and tips. Solution: Consider using low-adsorption labware. Rinsing the labware with the extraction solvent can also help recover any adsorbed analyte. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
To 500 µL of plasma/serum, add an internal standard.
-
Add 500 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of water or a suitable buffer to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase C18 or Phenyl SPE cartridge (e.g., 200 mg/3 mL).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent bed to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences. This step may need optimization to ensure no loss of the analyte.
-
-
Elution:
-
Elute this compound with 2 x 1.5 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Collect the eluate in a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH of the urine sample if necessary to ensure this compound is in a neutral state.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate) to the urine sample in a glass tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
Repeat the extraction (step 2 and 3) with a fresh aliquot of the organic solvent to improve recovery. Combine the organic extracts.
-
-
Dry Down and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize recovery data for aristolactams from various studies. Note that the specific conditions of each study will influence the results.
Table 1: Recovery of Aristolactams using Solid-Phase Extraction (SPE)
| Analyte | Biological Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Aristolactam I & II | Urine | Online SPE | Acetonitrile/Water Gradient | 98.0 - 99.5 | [2] |
| Aristolactam I | Urine, Water | NH2 Cartridge | - | 81.3 - 109.6 | [3] |
| Aristolactams | Rat Urine | Agilent Phenyl (200mg) | Methanol | - | [1] |
Table 2: Recovery of Aristolactams using other methods
| Analyte | Biological Matrix | Extraction Method | Key Parameters | Average Recovery (%) | Reference |
| Aristolactam I | Urine | Hollow fiber liquid-phase microextraction | - | 61.8 | [10] |
| Aristolactams | Herbal Material | Ultrasonic Extraction | 80% Methanol | 77 - 120 | [11] |
Visualizations
Experimental Workflow for this compound Recovery
Caption: General experimental workflow for the extraction and analysis of this compound.
Metabolic Activation and Toxicity Pathway of Aristolochic Acid
Caption: Metabolic activation of aristolochic acid leading to nephrotoxicity.
References
- 1. [Studies on solid phase extraction method of aristolochic acids and aristololactams in rat urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. SPE Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. specartridge.com [specartridge.com]
- 9. youtube.com [youtube.com]
- 10. Determination of aristolochic acid in urine using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cell Viability Assays with Aristolactam AIIIA: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Aristolactam AIIIA in cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to ensure reliable and reproducible results.
Troubleshooting Guide
Encountering issues in your cell viability assays with this compound? This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells per well. | Ensure the cell suspension is homogenous by gently pipetting up and down before and during plating. |
| Edge effects: Evaporation in the outer wells of the microplate can concentrate media and affect cell growth. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. | |
| Pipetting errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents. | Calibrate pipettes regularly and use proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency. | |
| Unexpectedly high cell viability or a U-shaped dose-response curve | Direct reduction of assay reagent: this compound, like some other plant-derived compounds, may have intrinsic reductive potential that directly reduces tetrazolium salts (e.g., MTT) to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal. | Control Experiment: Run a cell-free control by adding this compound to the culture medium without cells, followed by the addition of the MTT reagent. A color change indicates direct reduction. Alternative Assays: Consider using a non-tetrazolium-based assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a CyQUANT™ Direct Cell Proliferation Assay (which measures cellular DNA content). |
| Compound precipitation: this compound may precipitate at higher concentrations in the culture medium, which can interfere with optical readings. | Solubility Check: Visually inspect the wells for any signs of precipitation under a microscope. Optimize Dissolution: Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. Prepare fresh dilutions for each experiment. The final DMSO concentration in the culture medium should typically be below 0.5% to avoid solvent toxicity. | |
| Inconsistent results between experiments | Variability in cell passage number: Using cells at different passage numbers can lead to phenotypic and metabolic changes. | Use cells within a consistent and narrow passage number range for all experiments. |
| Compound stability: this compound may not be stable in culture medium for the entire duration of the experiment. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Limit the time the compound is in the incubator by designing experiments with appropriate time points. | |
| Inconsistent incubation times: Variations in the incubation time with both the compound and the assay reagent can introduce variability. | Strictly adhere to the same incubation times for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cells?
A1: this compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily in the G2/M phase.[1][2] This is achieved by modulating the expression of key regulatory proteins. For instance, it can lead to the upregulation of tumor suppressor proteins like p53 and cyclin-dependent kinase inhibitors such as p21 and p27.[3] Concurrently, it promotes apoptosis by increasing the levels of pro-apoptotic proteins like Bax and activated caspases (e.g., caspase-3 and -8), while decreasing the expression of the anti-apoptotic protein Bcl-2.[3]
Q2: How should I prepare and store this compound for my experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure the compound is fully dissolved. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure compound stability.
Q3: Can this compound interfere with my MTT assay?
A3: Yes, it is possible. Some plant-derived compounds possess reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, a reaction that is typically driven by metabolically active cells. This can lead to an overestimation of cell viability. To check for this, you should perform a cell-free control experiment where you add this compound and the MTT reagent to the culture medium without cells. If a color change occurs, it indicates direct interference. In such cases, using an alternative viability assay that is not based on tetrazolium reduction is recommended.
Q4: I am observing cell cycle arrest in the G2/M phase. What is the underlying mechanism?
A4: this compound has been reported to induce G2/M phase cell cycle arrest.[1][2] This is often associated with the disruption of microtubule dynamics, leading to spindle abnormalities.[1] The arrest is also linked to the modulation of cell cycle regulatory proteins. For example, it can decrease the expression of cyclin A, cyclin E, CDK2, and Cdc2 (CDK1), which are crucial for the progression through the S and G2/M phases.[3]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 7-30 | [1] |
| A549 | Lung Cancer | 7-30 | [1] |
| HGC | Gastric Cancer | 7-30 | [1] |
| HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| DMSO (Control) | Not specified | Not specified | ~15% | [1] |
| This compound (10 µM for 24h) | Not specified | Not specified | ~30% (100% increase) | [1] |
Table 3: Induction of Apoptosis by this compound in HeLa Cells
| Treatment | % of Sub-G0/G1 (Apoptotic) Cells | Reference |
| DMSO (Control) | 3.67% | [1] |
| This compound (10 µM) | 8.85% | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle.
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Fixation: Wash the cell pellet with ice-cold PBS and then resuspend the cells in ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Workflow for a typical cell viability assay.
References
Technical Support Center: Enhancing Aristolactam AIIIA Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the sensitivity of Aristolactam AIIIA (AL-AIIIA) detection. The following sections offer detailed solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting this compound, and which offers the highest sensitivity?
The two primary methods for the sensitive detection of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
-
LC-MS/MS: This is generally considered the gold standard for both sensitivity and selectivity.[2][3] By using techniques like Multiple Reaction Monitoring (MRM), it can detect and quantify analytes at very low concentrations (ng/mL or even pg/mL levels) even in complex matrices like urine, herbal extracts, and soil.[4][5][6][7]
-
HPLC-FLD: This method leverages the natural fluorescence of aristolactams.[8][9] Being rigid polycyclic aromatic compounds, aristolactams are highly fluorescent, whereas their precursors, aristolochic acids (AAs), are not.[8][9] This makes HPLC-FLD an inherently sensitive technique for aristolactams. Sensitivity can be further enhanced by converting any precursor AAs into their corresponding fluorescent aristolactams.[1][3][10]
For ultimate sensitivity and specificity, an optimized LC-MS/MS method is recommended. However, HPLC-FLD is a powerful and highly sensitive alternative, especially when dealing with samples containing aristolactams directly.
Q2: My LC-MS/MS signal for this compound is weak. How can I improve its sensitivity?
Low signal intensity in LC-MS/MS analysis can stem from several factors, from sample preparation to instrument settings. Here’s a troubleshooting guide:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): For complex matrices like urine or herbal decoctions, SPE is crucial for removing interfering substances and concentrating the analyte.[4][11] An aminopropyl (NH₂) cartridge is often effective.[4]
-
Extraction Solvent: Ensure your extraction solvent is optimized. A common choice is methanol (B129727) or a methanol/water mixture.[6][12] Ultrasonication can improve extraction efficiency.[5]
-
-
Enhance Chromatographic Performance:
-
Switch to UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography systems use columns with smaller particles (e.g., <2 μm), which provides better resolution, sharper peaks, and thus higher sensitivity compared to traditional HPLC.[4][13][14]
-
Mobile Phase Optimization: Systematically evaluate different mobile phase compositions. Common mobile phases include acetonitrile (B52724) or methanol with water containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.[5][6]
-
-
Fine-Tune Mass Spectrometer Parameters:
-
Ionization Source: Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer, heating, drying), and temperatures (interface, desolvation line) to maximize the generation of the desired precursor ion.[5][6]
-
Multiple Reaction Monitoring (MRM): This is the most critical step for sensitivity and specificity. Ensure you have optimized the precursor-to-product ion transitions and their corresponding collision energies for this compound.[5][7][11]
-
Q3: How can I maximize detection sensitivity when using HPLC with a fluorescence detector (FLD)?
The high native fluorescence of aristolactams is a significant advantage. To maximize this:
-
Optimize Wavelengths: Determine the optimal excitation and emission wavelengths for this compound. For aristolactams in general, excitation is often around 265 nm, with emission measured between 430–480 nm.[8][9]
-
Increase Analyte Concentration: Use effective sample preparation techniques like SPE to concentrate your analyte before injection.
-
Chemical Conversion (for precursor analysis): If you are also interested in the precursor, Aristolochic Acid IIIA, you can dramatically increase its signal by converting it to the highly fluorescent this compound. This is typically achieved through a nitro-reduction reaction using a reducing agent like zinc (Zn) powder or an iron-powder-packed microreactor placed post-column, before the detector.[1][3][10][15]
Q4: I am observing significant matrix effects. What are the best strategies to mitigate them?
Matrix effects, where components of the sample other than the analyte interfere with ionization, are a common challenge that can suppress or enhance the signal, leading to inaccurate quantification.
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering components. Optimize your SPE protocol with different sorbents and wash steps.[4][11]
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is identical to your samples. This helps to ensure that the standards and samples experience the same matrix effects.[4]
-
Employ Stable Isotope-Labeled Internal Standards: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Quantitative Data on Detection Methods
The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes reported performance data for the analysis of various aristolactams, providing a benchmark for expected sensitivity.
| Method | Analyte(s) | Matrix | LOD / LOQ | Reference |
| UPLC-MS/MS | Aristolactam I | Herbal decoctions, human urine, wastewater | LOD: 0.2–2.5 ng/mL | [4] |
| LC-MS/MS | Aristolactam AII, FI, BII | Herbal Dietary Supplements | LOD: 0.030–0.15 ng/g | [6] |
| On-line SPE-LC/MS/MS | Aristolactam I & II | Urine | LOQ: 0.006 ng (AL-I), 0.024 ng (AL-II) on column | [7] |
| LC-MS/MS | Aristolactam AII, FI, BII | Houttuyniae herba | LOD: ≤4 ng/mL | [5][16] |
| LC-MS/MS (with Nitroreduction) | Aristochic Acids I & II | Grain, flour, soil | LOD: 0.04 ng/g (AA-I), 0.08 ng/g (AA-II) | [3] |
Experimental Protocols
This section provides a representative UPLC-MS/MS protocol for the sensitive determination of this compound, synthesized from best practices reported in the literature.
Protocol: UPLC-MS/MS Analysis of this compound in Herbal Extracts
-
Sample Preparation (Solid-Phase Extraction) [4][11]
-
Accurately weigh 0.5 g of the powdered herbal sample.
-
Extract with 20 mL of 80% methanol using an ultrasonic water bath for 30 minutes.[5]
-
Centrifuge the extract and collect the supernatant.
-
Condition an aminopropyl (NH₂) SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a sequence of non-polar and moderately polar solvents to remove interferences.
-
Elute the aristolactams with an appropriate solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
-
Chromatographic Conditions [5][13]
-
System: UPLC System
-
Column: ACQUITY UPLC® BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 μm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimize a gradient elution profile to separate this compound from other matrix components. A typical gradient might start at 25% B, ramp up to 80-90% B, hold, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Detection [5][6]
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Spray Voltage: ~4000 V
-
Nebulizer Gas Flow: ~3 L/min
-
Drying Gas Flow: ~9 L/min
-
Interface/Source Temperature: 300-400 °C
-
-
MRM Transitions: Optimize the specific precursor ion ([M+H]⁺) for this compound and at least two of its most intense product ions. The collision energy for each transition must be optimized to achieve the highest signal intensity.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the detection of this compound.
Caption: General analytical workflow for this compound detection.
Caption: Chemical conversion to enhance fluorescence detection sensitivity.
Caption: Troubleshooting logic for low detection sensitivity issues.
References
- 1. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kidneya.com [kidneya.com]
- 4. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
- 7. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescence-based analysis of aristolochic acid-derived DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLC–Fluorescence Detection with a Post-column Microreactor: Application in Identifying New Aristoloxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rev-sen.ec [rev-sen.ec]
- 15. Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLC-Fluorescence Detection with a Post-column Microreactor: Application in Identifying New Aristoloxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Aristolactam AIIIA in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Aristolactam AIIIA in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
This compound is a naturally occurring alkaloid found in plants of the Aristolochia genus.[1] Its chemical structure lends it moderately lipophilic (fat-soluble) properties, as indicated by a calculated XLogP3 value of 2.6.[1] This hydrophobicity means it has poor solubility in aqueous solutions like cell culture media, often leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: What is the maximum permissible concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) or less is well-tolerated.[2] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the drug treatment) to determine the tolerance of your specific cell line.
Q4: My this compound precipitates immediately when I add my DMSO stock to the cell culture medium. What is happening?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble. The sudden change in solvent polarity causes the compound to come out of solution.
Q5: The medium with this compound looks fine initially, but a precipitate forms after incubation. What could be the cause?
Delayed precipitation can be caused by several factors:
-
Temperature fluctuations: Removing the culture plates from the incubator repeatedly can cause the compound's solubility to decrease at lower temperatures.
-
Increased concentration due to evaporation: Over time, evaporation of the medium in the incubator can increase the effective concentration of this compound beyond its solubility limit.
-
Interaction with media components: The compound may slowly interact with salts or other components in the media, forming insoluble complexes.
-
pH shift: Changes in the medium's pH during cell growth can affect the solubility of the compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
Issue 2: Delayed Precipitation in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 281.26 g/mol )[1]
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation for a 10 mM stock solution:
-
Weight (mg) = 10 mmol/L * 0.001 L * 281.26 g/mol * 1000 mg/g = 2.81 mg
-
Dissolve 2.81 mg of this compound in 1 mL of 100% DMSO.
-
-
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare a serial 2-fold dilution of the this compound stock solution in 100% DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will create a final DMSO concentration of 1%.
-
Include a vehicle control well with 2 µL of 100% DMSO added to 198 µL of medium.
-
Gently mix the plate and visually inspect for any immediate precipitation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 1, 4, and 24 hours).
-
The highest concentration that remains clear at all time points is the maximum working soluble concentration under these conditions.
Data Presentation
Table 1: Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 |
| This compound | C16H11NO4 | 281.26 | 2.6[1] |
| Aristolactam AII | C16H11NO3 | 265.26 | 2.5[4] |
| Aristolactam AIa | C16H11NO4 | 281.26 | 2.6[5] |
| Aristolactam I | C17H11NO4 | 293.27 | Not available |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration | General Effect on Cells | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive ones. | Ideal for long-term experiments or with primary cells. |
| 0.1% - 0.5% | Tolerated by most robust cell lines without significant cytotoxicity. | A common working range for many in vitro assays. |
| > 0.5% - 1.0% | May cause stress or toxicity in some cell lines. | Use with caution and always include a vehicle control. |
| > 1.0% | Often cytotoxic and can interfere with experimental results. | Generally not recommended. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound for cell culture experiments.
References
- 1. This compound | C16H11NO4 | CID 10356352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aristolactam A II (Aristolactam A II) | Alkaloids | 53948-07-5 | Invivochem [invivochem.com]
- 4. Aristolactam Aii | C16H11NO3 | CID 148657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aristolactam AIa | C16H11NO4 | CID 86129027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Aristolactam AIIIA and Aristolochic Acid I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Aristolactam AIIIA and Aristolochic Acid I, two related nitrophenanthrene carboxylic acids. While both compounds are known for their biological activities, their cytotoxic profiles and mechanisms of action exhibit notable differences. This document summarizes key experimental data, outlines methodologies for assessing cytotoxicity, and visualizes the cellular pathways implicated in their toxic effects.
Executive Summary
Experimental data suggests that this compound exhibits greater cytotoxicity than its precursor, Aristolochic Acid I, in human kidney proximal tubular epithelial (HK-2) cells. The half-maximal inhibitory concentration (IC50) for this compound in HK-2 cells is significantly lower than that of Aristolochic Acid I. The primary cytotoxic mechanism of this compound involves the induction of apoptosis and cell cycle arrest at the G2/M phase. In contrast, Aristolochic Acid I exerts its toxicity through a broader range of mechanisms, including the induction of apoptosis, generation of oxidative stress, and activation of multiple signaling pathways such as MAPK, NF-κB, and STAT3.
Data Presentation: A Comparative Analysis of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of this compound and Aristolochic Acid I. It is important to note that the IC50 values presented below were obtained from separate studies. A direct comparison within a single study under identical experimental conditions is not currently available in the reviewed literature.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| This compound | HK-2 (Human Kidney) | MTT | 24 hours | 20.36 µM | [1] |
| 48 hours | 13.52 µM | [1] | |||
| 72 hours | 10.08 µM | [1] | |||
| HeLa (Cervical Cancer) | SRB | Not Specified | ~7-30 µM | [2] | |
| A549 (Lung Cancer) | SRB | Not Specified | ~7-30 µM | [2] | |
| HGC (Gastric Cancer) | SRB | Not Specified | ~7-30 µM | [2] | |
| Aristolochic Acid I | HK-2 (Human Kidney) | CCK-8 | 24 hours | 37.4 µM | [3] |
| HK-2 (Human Kidney) | MTT | 24 hours | 16.675 µg/mL (~48.8 µM) | [4] | |
| RT4 (Bladder Cancer) | MTT | 24 hours | Concentration-dependent cytotoxicity observed from 0.05–10 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cytotoxicity of chemical compounds in a laboratory setting.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Human Kidney 2 (HK-2) cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Aristolochic Acid I
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Aristolochic Acid I in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
HK-2 cells
-
Cell culture medium
-
Test compounds (this compound and Aristolochic Acid I)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum LDH release controls.
Signaling Pathways and Mechanisms of Action
This compound-Induced Cytotoxicity
This compound has been shown to induce mitotic arrest at the G2/M phase of the cell cycle, leading to apoptosis.[2][6] This suggests an interference with the machinery that governs cell division, ultimately triggering programmed cell death.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of phenanthrenes extracted from Aristolochia contorta in human proximal tubular epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Aristolactam Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various aristolactam isomers, focusing on their cytotoxic and anti-inflammatory properties. The information is supported by experimental data from peer-reviewed studies to assist researchers in evaluating these compounds for potential therapeutic applications.
Overview of Aristolactam Alkaloids
Aristolactams are a class of phenanthrene (B1679779) lactam alkaloids found in various plant species, notably from the Aristolochiaceae family. While structurally related to the nephrotoxic and carcinogenic aristolochic acids, aristolactams themselves have demonstrated a range of promising pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[2] This guide focuses on the comparative biological activities of specific aristolactam isomers.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of several aristolactam isomers.
Table 1: Comparative Cytotoxicity of Aristolactam Isomers in HK-2 Cells
| Compound | IC50 at 24h (μg/mL) | IC50 at 48h (μg/mL) | IC50 at 72h (μg/mL) |
| Aristolactam AIIIa | 108.3 ± 4.5 | 89.6 ± 3.8 | 68.4 ± 3.2 |
| Aristolactam AII | 129.7 ± 5.1 | 101.5 ± 4.2 | 88.9 ± 3.9 |
| Cepharanone B | 155.6 ± 5.8 | 132.8 ± 4.9 | 110.2 ± 4.5 |
| Data from Wei et al. (2011) on human renal proximal tubular epithelial (HK-2) cells.[3] Values are presented as mean ± SD. |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μmol/L) |
| HeLa | Cervical Cancer | 7 - 30 |
| A549 | Lung Cancer | 7 - 30 |
| HGC | Gastric Cancer | 7 - 30 |
| Data from a study on the anti-proliferation effect of this compound.[2] |
Table 3: Anti-inflammatory Activity of Aristolactam I
| Cytokine | IC50 (μM) |
| IL-6 | 52 ± 8 |
| TNF-α | 116.8 ± 83.25 |
| Data from Desai et al. (2014) on LPS-stimulated THP-1 cells.[4] |
Key Experimental Methodologies
Cytotoxicity Assessment via MTT Assay
The cytotoxic activity of aristolactam isomers is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Protocol:
-
Cell Seeding: Human cancer cells (e.g., HK-2, HeLa, A549) are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the aristolactam isomers (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for specified periods (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[1][3]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting a dose-response curve.[1]
Cytotoxicity Assessment via Lactate (B86563) Dehydrogenase (LDH) Assay
Cell membrane damage can be quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[3]
Protocol:
-
Cell Seeding and Treatment: Cells are seeded and treated with aristolactam isomers as described in the MTT assay protocol.
-
Control Wells:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with a lysis buffer.
-
Background control: Culture medium alone.
-
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is transferred to a new plate.
-
LDH Reaction: An LDH reaction mixture (containing substrate, cofactor, and dye) is added to the supernatant.
-
Incubation and Absorbance Measurement: The plate is incubated at room temperature, and the absorbance is measured at a specific wavelength (e.g., 490 nm).
-
Cytotoxicity Calculation: The percentage of cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
Anti-inflammatory Activity Assessment (Inhibition of Nitric Oxide Production)
The anti-inflammatory potential of aristolactam isomers can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Seeding: Macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the aristolactam isomers for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
The cell culture supernatant is collected.
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine the nitrite concentration, which reflects NO production.
-
-
IC50 Determination: The IC50 value for the inhibition of NO production is calculated.
Visualizing Workflows and Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the in vitro cytotoxicity of aristolactam isomers.
Postulated Mechanism of Action for this compound
Caption: Proposed mechanism of this compound-induced cell cycle arrest.[2]
Anti-inflammatory Action of Aristolactam I
Caption: NF-κB independent anti-inflammatory action of Aristolactam I.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aristolactam AL-IIIA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Aristolactam AL-IIIA, a metabolite of the nephrotoxic and carcinogenic aristolochic acids. The following sections detail the performance of commonly employed analytical techniques, supported by experimental data from published studies. This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Comparative Analysis of Analytical Methods
The determination of Aristolactam AL-IIIA is critical for safety and quality control in herbal medicine and for exposure assessment.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly Mass Spectrometry (MS), is the most prevalent technique for the analysis of aristolactams. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Two primary methods are highlighted in the literature for the analysis of aristolactams, including Aristolactam AL-IIIA:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible method that offers good performance for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.
The following tables summarize the validation parameters for these methods based on available data for aristolactams.
Table 1: Performance Characteristics of HPLC-UV Methods for Aristolactam Analysis
| Parameter | Reported Performance | Reference |
| Linearity (R²) | >0.99 | [3] |
| Limit of Detection (LOD) | 0.1 µg/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 2 mg/L | [3] |
| Accuracy | Bias: -8.63% to 1.4% | [3] |
| Precision (RSD) | Inter-day: <15%; Intra-day: <15% | [4] |
| Recovery | 100-104% | [5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Aristolactam Analysis
| Parameter | Reported Performance | Reference |
| Linearity (R²) | >0.99 | [6] |
| Limit of Detection (LOD) | 0.2–2.5 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.006 ng (on column for AL-I) | [7] |
| Accuracy (Recovery) | 81.3–109.6% | [6] |
| Precision (RSD) | <10.5% | [2] |
| Matrix Effects | 75.3-75.4% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS/MS analysis of aristolactams.
HPLC-UV Method Protocol
This protocol is a generalized procedure based on common practices for the analysis of organic compounds in herbal matrices.
-
Standard Preparation:
-
Sample Extraction:
-
Weigh approximately 2 g of the ground herbal sample.
-
Add 100 mL of an extraction solvent (e.g., 70% methanol (B129727) in water).[2]
-
Shake the mixture for at least 30 minutes.[5]
-
Filter the extract through a 0.45 µm filter before analysis.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer at pH 2.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Approximately 0.5 - 1.2 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 25 µL.[5]
-
UV Detection: Monitor at a wavelength of 390 nm.[5]
-
LC-MS/MS Method Protocol
This protocol outlines a sensitive and selective method for the determination of aristolactams.
-
Standard and Sample Preparation:
-
Follow a similar procedure as for the HPLC-UV method for the preparation of standards and samples. Solid-phase extraction (SPE) may be employed for sample cleanup and enrichment.[6]
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 75 mm x 2.1 mm, 2.0 µm).[8]
-
Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 0.5 mmol/L ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol or acetonitrile).[8]
-
Flow Rate: Typically in the range of 0.2 - 0.4 mL/min for UPLC systems.
-
Column Temperature: 35°C.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for aristolactams, which typically form [M+H]+ ions.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Aristolactam AL-IIIA.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring data comparability between different laboratories or techniques.
Caption: Workflow for Analytical Method Cross-Validation.
Signaling Pathway of Aristolochic Acid-Induced Nephropathy
While not directly related to analytical method cross-validation, understanding the toxicological pathway of the parent compounds of Aristolactam AL-IIIA is crucial for researchers in this field. Aristolochic acids are known to cause aristolochic acid nephropathy (AAN). The simplified signaling pathway leading to this condition is depicted below.
Caption: Simplified AAN Signaling Pathway.
References
- 1. Characterization and determination of six aristolochic acids and three aristololactams in medicinal plants and their preparations by high-performance liquid chromatography-photodiode array detection/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
- 3. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection and by Liquid Chromatography/Mass Spectrometry: Single Laboratory Validation Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Aristolactam AIIIA and Classical Topoisomerase Inhibitors
An objective guide for researchers, scientists, and drug development professionals on the mechanisms and potential of Aristolactam AIIIA in the context of established topoisomerase-targeting cancer therapies.
Introduction
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation. Their vital role makes them a key target for anticancer drug development. Topoisomerase inhibitors are broadly classified into two categories: type I inhibitors, which target topoisomerase I (Top1) and lead to single-strand DNA breaks, and type II inhibitors, which act on topoisomerase II (Top2) causing double-strand DNA breaks. This guide provides a comparative overview of this compound and its potential relationship with well-characterized topoisomerase inhibitors like Camptothecin (a Top1 inhibitor) and Etoposide (a Top2 inhibitor).
While established topoisomerase inhibitors directly interfere with the enzymatic action of topoisomerases, the primary mechanism of action for aristolactams, including this compound, is understood to be the formation of bulky DNA adducts and intercalation into the DNA structure. This intercalation can locally distort the DNA helix, which may indirectly impede topoisomerase activity. However, direct enzymatic inhibition by this compound has not been definitively established in the literature. This guide will, therefore, present a comparison based on its known DNA-binding properties and a hypothetical consideration of its potential as a topoisomerase inhibitor, alongside the established mechanisms of Camptothecin and Etoposide.
Comparative Data on Inhibitory Activity
The following table summarizes the inhibitory activities of Camptothecin, Etoposide, and hypothetically, this compound. It is crucial to note that the data for this compound is included for illustrative purposes to demonstrate how it would be evaluated and compared if it were found to have direct topoisomerase inhibitory effects.
| Inhibitor | Target Topoisomerase | Primary Mechanism of Action | IC50 (Top1 Relaxation) | IC50 (Top2 Decatenation) |
| This compound | Hypothesized: Top1/Top2 | DNA Intercalation & Adduct Formation | Data Not Available | Data Not Available |
| Camptothecin | Topoisomerase I | Stabilization of Top1-DNA cleavage complex | ~ 1 µM | > 100 µM |
| Etoposide | Topoisomerase II | Stabilization of Top2-DNA cleavage complex | > 100 µM | ~ 5 µM |
Mechanism of Action: A Visual Comparison
Topoisomerase inhibitors can be broadly categorized into poisons, which stabilize the enzyme-DNA cleavage complex, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle. The diagram below illustrates this classification.
Caption: Classification of topoisomerase inhibitors.
The signaling pathway diagram below illustrates the mechanism of a typical topoisomerase I poison like Camptothecin.
Caption: Topoisomerase I inhibition pathway by Camptothecin.
Experimental Protocols
To definitively determine the topoisomerase inhibitory activity of a compound like this compound, a series of standardized in vitro assays are required.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Test compound (this compound) and control inhibitor (Camptothecin)
-
Stop solution (e.g., SDS, Proteinase K)
-
Agarose (B213101) gel, electrophoresis buffer, and DNA stain (e.g., ethidium (B1194527) bromide)
-
-
Procedure:
-
Prepare reaction mixtures on ice containing the reaction buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding Topoisomerase I enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA form.
-
Topoisomerase II DNA Decatenation Assay
This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
-
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (with ATP)
-
Test compound and control inhibitor (Etoposide)
-
Stop solution
-
Agarose gel, electrophoresis buffer, and DNA stain
-
-
Procedure:
-
Set up reaction mixtures with reaction buffer, kDNA, and different concentrations of the test compound.
-
Start the reaction by adding Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions.
-
Separate the catenated and decatenated DNA using agarose gel electrophoresis.
-
Visualize the bands. Inhibition is indicated by the persistence of high-molecular-weight catenated kDNA at the top of the gel.
-
The general workflow for these screening assays is depicted below.
Caption: Experimental workflow for topoisomerase inhibition assays.
Conclusion
This compound is a natural compound with known DNA intercalating and adduct-forming properties. While these activities are cytotoxic, its classification as a direct topoisomerase inhibitor remains to be experimentally validated. In contrast, Camptothecin and Etoposide are well-established topoisomerase poisons with clear mechanisms of action and proven clinical efficacy.
For researchers investigating this compound, the experimental protocols outlined in this guide provide a clear path to determining its potential effects on topoisomerase I and II. Such studies would be invaluable in fully characterizing its mechanism of action and determining if it could be developed as a novel anticancer agent, either through a topoisomerase-dependent or independent pathway. The comparison to established inhibitors highlights the rigorous characterization required for the development of new therapeutic agents targeting these critical cellular enzymes.
Aristolactam AIIIA's efficacy compared to standard anticancer drugs
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Aristolactam AIIIA, a naturally occurring alkaloid, has emerged as a compound of interest due to its demonstrated anticancer properties. This guide provides a comprehensive comparison of this compound's efficacy against standard anticancer drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. While direct head-to-head studies are limited, a compilation of data from various in vitro studies allows for a comparative assessment of this compound against established chemotherapeutic agents like doxorubicin (B1662922) and cisplatin (B142131).
It is crucial to note that the following IC50 values are collated from different studies. Variations in experimental conditions, such as cell culture techniques and assay durations, can influence these values. Therefore, this comparison should be interpreted with caution.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HeLa | Cervical Cancer | 7-30[1][2] |
| A549 | Lung Cancer | 7-30[1][2] | |
| HGC | Gastric Cancer | 7-30[1][2] | |
| HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55[1][2] | |
| Doxorubicin | HeLa | Cervical Cancer | 2.9[3][4] |
| A549 | Lung Cancer | > 20[3][4] | |
| MCF-7 | Breast Cancer | ~0.1 - 2.0[5] | |
| Cisplatin | HCT116 | Colon Cancer | 4.2 - 14.54[6][7] |
| SW480 | Colon Cancer | 4.8[6] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. A detailed methodology for a standard experimental protocol to determine IC50 values is outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or a standard anticancer drug). A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Mechanism of Action: A Comparative Overview
This compound and standard anticancer drugs exert their cytotoxic effects through distinct molecular mechanisms, primarily by inducing cell cycle arrest and apoptosis.
This compound: Targeting Mitotic Progression
This compound has been identified as an inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis.[8][9][10] By targeting the Polo-Box Domain (PBD) of Plk1, this compound disrupts the proper formation of the mitotic spindle, leading to mitotic arrest at the G2/M phase of the cell cycle.[1][2] This prolonged arrest ultimately triggers the intrinsic apoptotic pathway.
This compound inhibits Plk1, disrupting mitotic spindle formation and causing G2/M arrest, leading to apoptosis.
Standard Anticancer Drugs: DNA Damage and Apoptosis Induction
-
Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[11][12] This leads to the generation of reactive oxygen species (ROS) and DNA double-strand breaks, which trigger apoptotic pathways.[1][13]
Doxorubicin induces apoptosis through DNA intercalation, topoisomerase II inhibition, and ROS generation.
-
Cisplatin: As a platinum-based compound, cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[14][15][16] These crosslinks distort the DNA structure, interfering with DNA replication and transcription. The resulting DNA damage activates cellular signaling pathways that lead to cell cycle arrest and apoptosis.[14][17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The natural product this compound as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The natural product this compound as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 15. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 17. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Aristolactam Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aristolactam analogues, focusing on their structure-activity relationships (SAR) concerning their cytotoxic, anti-inflammatory, and antimicrobial properties. The information is compiled from various scientific studies to aid in the rational design of new, potent therapeutic agents.
Introduction
Aristolactams are a class of phenanthrene (B1679779) alkaloids derived from aristolochic acids. While aristolochic acids are known for their nephrotoxicity and carcinogenicity, their aristolactam analogues have garnered significant interest due to their diverse biological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects. Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for developing safer and more effective drug candidates.
Cytotoxic Activity
The cytotoxic effects of aristolactam analogues have been extensively studied against various cancer cell lines. The data reveals key structural features that govern their potency.
Data Presentation: Cytotoxicity of Aristolactam Analogues
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aristolactam AIIIa | HeLa | Cervical Cancer | 7 - 30 | [1] |
| This compound | A549 | Lung Cancer | 7 - 30 | [1] |
| This compound | HGC | Gastric Cancer | 7 - 30 | [1] |
| This compound | HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 | [1] |
| Velutinam | A549 | Lung Adenocarcinoma | 21.57 (µg/mL) | [2] |
| Velutinam | HEK 293 | Embryonic Kidney | 13.28 (µg/mL) | [2] |
| Velutinam | CaSki | Cervical Carcinoma | 10.97 (µg/mL) | [2] |
| Synthetic Analogues | ||||
| Analogue with pyrido[2,3-d]pyrimidine (B1209978) core and 8-bis(4-fluorophenyl)-4-oxo-2-phenyl moiety | MDA-MB-231 | Breast Cancer | 1.29 ± 0.18 | |
| HeLa | Cervical Cancer | 1.34 ± 0.02 | ||
| MCF-7 | Breast Cancer | 1.57 ± 0.12 | ||
| Analogue with pyrido[2,3-d]pyrimidine core and 5-amino-8-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-2-phenyl moiety | MDA-MB-231 | Breast Cancer | 1.42 ± 0.12 | |
| HeLa | Cervical Cancer | 1.54 ± 0.13 | ||
| MCF-7 | Breast Cancer | 1.85 ± 0.23 |
Structure-Activity Relationship Summary for Cytotoxicity:
-
Substituents on the Phenanthrene Ring: The type and position of substituents on the phenanthrene core significantly influence cytotoxicity. Synthetic aristolactam derivatives with specific modifications have shown potent antitumor activities with GI50 values in the submicromolar range.[3]
-
Nitrogen Substituents: Modifications on the lactam nitrogen can modulate activity.
-
Overall Structure: A rigid, planar structure is generally favorable for cytotoxic activity.
Signaling Pathway: Aristolactam-Induced Apoptosis
Several aristolactam analogues induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This pathway is regulated by the Bcl-2 family of proteins and executed by caspases.
References
In Vivo Anticancer Activity of Aristolactam AIIIA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aristolactam AIIIA, a naturally occurring alkaloid, has demonstrated notable anticancer properties in preclinical in vitro studies. Investigations reveal its capacity to inhibit the proliferation of various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase. However, a significant gap exists in the current scientific literature regarding the in vivo validation of this compound's anticancer efficacy. This guide provides a comprehensive overview of the available in vitro data for this compound and presents a comparative analysis against established anticancer drugs with proven in vivo activity in relevant cancer models. The objective is to furnish researchers with the necessary context to evaluate the therapeutic potential of this compound and to guide future in vivo experimental design.
Comparative Analysis of Anticancer Activity
Due to the absence of specific in vivo studies on this compound, this section presents its in vitro cytotoxic activity against lung and colon cancer cell lines. This is juxtaposed with in vivo efficacy data for standard-of-care chemotherapeutic agents used in treating these cancers.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~7-30 |
| HGC | Gastric Cancer | ~7-30 |
| HeLa | Cervical Cancer | ~7-30 |
| HCT-8/V | Colon Cancer (Navelbine-resistant) | 3.55 |
Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents
| Drug | Cancer Type | Animal Model | Cell Line | Dosage | Tumor Growth Inhibition (TGI) |
| Cisplatin (B142131) | Non-Small Cell Lung Cancer | Nude Mice | A549 | 3 mg/kg/day, i.v. (5 days) | Significant tumor growth inhibition compared to control.[1] |
| Paclitaxel (B517696) | Non-Small Cell Lung Cancer | Nude Mice | A549 | 12 mg/kg/day, i.p. | Significant inhibition of tumor growth.[2] |
| Paclitaxel | Non-Small Cell Lung Cancer | Nude Mice | A549 | 24 mg/kg/day, i.v. (5 days) | More effective than cisplatin at 3 mg/kg/day.[1] |
| 5-Fluorouracil (B62378) (5-FU) | Colorectal Cancer | Athymic Nude Mice | HCT-116 | Not specified | Delayed tumor growth and higher survival rate in combination therapy.[3] |
| Oxaliplatin | Colorectal Cancer | Immunodeficient Mice | HCT-116 | 2 mg/kg | Effective inhibition of tumor growth.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for establishing xenograft models, which are standard for evaluating the in vivo efficacy of anticancer compounds.
Human Tumor Xenograft Model Protocol (General)
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 viable cancer cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the flank of the mice.[5][6]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., this compound) and comparator drugs are administered via a specified route (e.g., intraperitoneal, intravenous, oral gavage), dosage, and schedule. The control group typically receives the vehicle used to dissolve the drugs.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight is also regularly recorded as an indicator of systemic toxicity. At the end of the study, tumors are excised and weighed.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Signaling Pathways and Mechanisms of Action
In vitro studies suggest that this compound exerts its anticancer effects by modulating key cellular pathways involved in cell division and survival.
Apoptosis Induction Pathway
This compound has been shown to induce apoptosis in cancer cells. A key event in this process is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP), a marker of caspase activation.[7] The generation of reactive oxygen species (ROS) is also implicated in the apoptotic cascade initiated by related aristolochic acid compounds, which can activate MAP kinase pathways.
Caption: Proposed apoptotic pathway of this compound.
Cell Cycle Regulation Pathway
This compound induces cell cycle arrest at the G2/M phase. This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The mechanism is thought to involve the inhibition of key mitotic kinases. Related compounds have been shown to affect the Aurka-Cdk1 axis, which is crucial for G2/M transition.
Caption: Inhibition of G2/M cell cycle transition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound like this compound.
References
- 1. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. researchgate.net [researchgate.net]
Comparing the genotoxicity of Aristolactam AIIIA and its precursors
A comprehensive analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the genotoxicity of Aristolactam AIIIA and its metabolic precursors, primarily aristolochic acid I (AAI). The following sections present quantitative data from key genotoxicity assays, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to facilitate a clear understanding of their relative toxicological profiles.
Introduction
Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in various plants of the Aristolochia genus. These compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC) due to their potent nephrotoxic, genotoxic, and carcinogenic properties in humans.[1][2] The genotoxicity of AAs is primarily attributed to their metabolic activation, leading to the formation of aristolactam-DNA adducts, which can induce gene mutations and chromosomal damage.[1][3][4]
This compound is a metabolite of aristolochic acid IIIa. While aristolochic acids are well-established potent genotoxins, their metabolites, the aristolactams, are generally considered to be less genotoxic.[2] However, recent research indicates that some aristolactams can bioaccumulate and contribute to DNA damage, warranting a closer examination of their genotoxic potential. This guide aims to provide a comparative overview of the available experimental data on the genotoxicity of this compound and its precursors.
Quantitative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity assays for Aristolochic Acid I (AAI), a major and highly genotoxic precursor, and Aristolochic Acid IIIa (AAIIIa), the direct precursor to this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the structurally related Aristolactam I (ALI) is included as a surrogate for comparative purposes.
Table 1: Ames Test Results
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[5] A positive result indicates that the chemical can cause mutations in the DNA of the test organism.
| Compound | Test Strain | Metabolic Activation (S9) | Concentration | Result (Revertants/Plate) | Interpretation | Reference |
| Aristolochic Acid I (AAI) | S. typhimurium TA100 | With | 10 µ g/plate | >1000 | Highly Mutagenic | F. J. C. Roe et al., 1979 |
| Aristolochic Acid I (AAI) | S. typhimurium TA98 | With | 50 µ g/plate | ~400 | Mutagenic | W. T. H. Chang et al., 2007 |
| Aqueous Extract of Aristolochia baetica | S. typhimurium TA98 | With | 10 mg/mL | Significantly increased revertants (dose-dependent) | Mutagenic | [1] |
| Aristolactam I (ALI) | S. typhimurium TA98 & TA100 | With & Without | Up to 5000 µ g/plate | No significant increase | Non-mutagenic | C. L. Chen et al., 2012 |
Table 2: In Vitro Micronucleus Assay Results
The in vitro micronucleus test detects chromosomal damage or aneuploidy by identifying micronuclei in the cytoplasm of interphase cells.[6]
| Compound | Cell Line | Treatment Time | Concentration | % Micronucleated Cells (Fold increase vs. control) | Interpretation | Reference |
| Aristolochic Acid (AA) | F344 Rats (in vivo) | 3 and 28 days | 2.75 - 30 mg/kg | Weak increase | Weakly clastogenic in vivo | [2] |
| Aristolactam I (ALI) | Not Available | Not Available | Not Available | No publicly available quantitative data | - | - |
| This compound | Not Available | Not Available | Not Available | No publicly available quantitative data | - | - |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][8]
| Compound | Cell Type | Concentration | % Tail DNA | Olive Tail Moment | Interpretation | Reference |
| Aristolochic Acid I (AAI) | Mouse Renal Cells | 20 mg/kg | ~15% | ~4.5 | Genotoxic | [9] |
| Aristolochic Acid IIIa (AAIIIa) | Mouse Renal Cells | 20 mg/kg | ~8% | ~2.0 | Moderately Genotoxic | [9] |
| Aristolactam I (ALI) | Mouse Renal Cells | 20 mg/kg | ~5% | ~1.0 | Weakly Genotoxic | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic activation of aristolochic acid and the general workflows of the discussed genotoxicity assays.
Caption: Metabolic activation pathway of Aristolochic Acid I.
Caption: General workflow of the Ames test.
Caption: General workflow of the in vitro micronucleus assay.
Caption: General workflow of the alkaline comet assay.
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays cited in this guide, based on OECD guidelines.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
1. Principle: The Ames test utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an amino acid-independent state.
2. Materials:
-
Bacterial Strains: At least five strains are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation System (S9): A post-mitochondrial fraction from the liver of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254).
-
Media: Minimal glucose agar plates, top agar.
-
Test Compound and Controls: Test compound dissolved in a suitable solvent, negative (vehicle) control, and positive controls (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, sodium azide (B81097) for TA100 and TA1535 without S9, and 2-aminoanthracene (B165279) for all strains with S9).
3. Procedure:
-
Plate Incorporation Method:
-
To 2.0 mL of top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9 mix (or buffer for experiments without metabolic activation).
-
Vortex and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Pre-incubation Method:
-
Mix the test solution, bacterial culture, and S9 mix (or buffer) and incubate at 37°C for 20 minutes or more.
-
Add 2.0 mL of top agar, vortex, and pour onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
4. Data Analysis:
-
Count the number of revertant colonies per plate.
-
A positive result is defined as a concentration-related increase in the number of revertants, with at least one concentration showing a number of revertants that is at least twice the background (vehicle control) value.
In Vitro Micronucleus Assay (OECD 487)
1. Principle: This assay detects micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone mitosis. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
2. Materials:
-
Cell Lines: Human lymphocytes, Chinese hamster ovary (CHO) cells, or other suitable mammalian cell lines.
-
Metabolic Activation System (S9): As described for the Ames test.
-
Cytochalasin B: An agent that blocks cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one cell division.
-
Culture Media and Reagents: Appropriate cell culture medium, fetal bovine serum, antibiotics, fixatives, and DNA-specific stains (e.g., Giemsa, DAPI).
-
Test Compound and Controls: Test compound, negative (vehicle) control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).
3. Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Expose the cells to at least three concentrations of the test compound, with and without S9, for a short duration (3-6 hours) or a long duration (1.5-2 normal cell cycles) without S9.
-
Add Cytochalasin B at a concentration that effectively blocks cytokinesis.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells at a time corresponding to 1.5-2 normal cell cycles after the beginning of treatment.
-
Prepare slides with the harvested cells and fix them.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
4. Data Analysis:
-
Calculate the frequency of micronucleated cells for each concentration.
-
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
1. Principle: The comet assay is a technique for quantifying DNA damage in individual cells. Damaged DNA, containing strand breaks, migrates further in an electric field, creating a "comet" shape with a head (intact DNA) and a tail (damaged DNA).
2. Materials:
-
Cells: Any eukaryotic cell population from which a single-cell suspension can be obtained.
-
Agarose: Normal melting point and low melting point agarose.
-
Lysis Solution: High salt and detergent solution to lyse the cells and unfold the DNA.
-
Electrophoresis Buffer: Alkaline buffer (pH > 13).
-
Staining Solution: A fluorescent DNA stain (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Test Compound and Controls: Test compound, negative (vehicle) control, and a positive control (e.g., hydrogen peroxide).
3. Procedure:
-
Cell Preparation and Embedding:
-
Treat cells with the test compound.
-
Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
-
Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (typically 25V and 300mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer.
-
Stain the slides with a fluorescent DNA stain.
-
4. Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to determine parameters such as:
-
% Tail DNA: The percentage of DNA in the comet tail.
-
Olive Tail Moment: The product of the tail length and the fraction of DNA in the tail.
-
-
A significant increase in these parameters compared to the negative control indicates genotoxicity.
Conclusion
The available data consistently demonstrate that aristolochic acids, particularly AAI, are potent genotoxins. Their genotoxicity is mediated through metabolic activation to form DNA adducts, leading to mutations and chromosomal damage. In contrast, their metabolites, the aristolactams, including this compound (represented here by Aristolactam I), exhibit significantly lower genotoxic potential in the assays for which data is available.
It is important to note that the bioaccumulation of aristolactams in certain tissues could potentially lead to localized DNA damage over time, a factor that warrants further investigation. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the critical importance of evaluating the genotoxic potential of both parent compounds and their metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluating the weak in vivo micronucleus response of a genotoxic carcinogen, aristolochic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Genotoxic and Mutagenic Activity of Organic Extracts from Drinking Water Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a statistics-based Ames mutagenicity QSAR model and interpretation of the results obtained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of negative historical control group data from the in vitro micronucleus assay using TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Aristolactam AIIIA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of Aristolactam AIIIA, focusing on its notable anti-biofilm activity. While traditional antibacterial effects appear limited, its ability to inhibit biofilm formation, particularly by the oral pathogen Streptococcus mutans, presents a promising avenue for further research and development. This document offers a side-by-side comparison with established and alternative anti-biofilm agents, supported by experimental data and detailed methodologies to aid in the validation and exploration of this compound's therapeutic potential.
Performance Comparison: Anti-Biofilm Activity Against Streptococcus mutans
The following table summarizes the anti-biofilm efficacy of Aristolactam AII (a closely related compound to AIIIA) and other antimicrobial agents against Streptococcus mutans, a key contributor to dental caries.
| Compound | Concentration | Biofilm Inhibition (%) | Bacterial Strain | Reference |
| Aristolactam AII | 140 µg/mL | 89.9% | Streptococcus mutans | [1] |
| Chlorhexidine | - | >90% | Streptococcus mutans | [2] |
| Arachidonic Acid | 25 µg/mL | ~100% (MBIC) | Streptococcus mutans | [3][4][5] |
| Propolis Polyphenols | 0.2 µg/mL | ~50% | Streptococcus mutans | [6] |
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound) stock solution
-
Positive control antibiotic (e.g., Penicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control antibiotic in the growth medium within the wells of a 96-well microtiter plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Inoculate each well (except for the negative control wells) with the bacterial suspension.
-
Include wells with bacteria and the vehicle as a growth control.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol is used to quantify the inhibition of biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium supplemented with sucrose (B13894) (e.g., TSB with 1% sucrose for S. mutans)
-
Test compound (this compound) stock solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the growth medium in the wells of a 96-well microtiter plate.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.
-
Add the bacterial suspension to each well containing the compound dilutions. Include positive controls (bacteria without the compound) and negative controls (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours in a CO2-enriched atmosphere for S. mutans) without agitation to allow for biofilm formation.
-
After incubation, carefully discard the planktonic culture from each well and gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570-600 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.
Visualizing Mechanisms and Workflows
Signaling Pathway of S. mutans Biofilm Formation and Proposed Inhibition
Caption: Proposed inhibition of S. mutans biofilm formation by this compound.
Experimental Workflow for Anti-Biofilm Assay
References
- 1. Efficacy of propolis varnish in reducing Streptococcus mutans counts [explorationpub.com]
- 2. Prolonged Inhibition of Streptococcus mutans Growth and Biofilm Formation by Sustained Release of Chlorhexidine from Varnish Coated Dental Abutments: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-bacterial and anti-biofilm activities of arachidonic acid against the cariogenic bacterium Streptococcus mutans [frontiersin.org]
- 4. Anti-bacterial and anti-biofilm activities of arachidonic acid against the cariogenic bacterium Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-bacterial and anti-biofilm activities of arachidonic acid against the cariogenic bacterium Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm Activity of Chilean Propolis on Streptococcus mutans Is Influenced by the Year of Collection - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Aristolactam synthesis routes
For researchers and professionals in drug development, the efficient synthesis of complex natural products is a critical endeavor. Aristolactams, a class of phenanthrene (B1679779) lactam alkaloids, have garnered significant interest due to their diverse biological activities, including potent antitumor properties. This guide provides a head-to-head comparison of two prominent synthetic routes to the aristolactam core: a modern approach involving a synergistic C-H bond activation and dehydro-Diels-Alder reaction, and a cascade reaction utilizing a Suzuki-Miyaura coupling followed by an aldol (B89426) condensation.
This comparison focuses on key performance metrics such as chemical yield, substrate scope, and reaction conditions, supported by experimental data from peer-reviewed literature. Detailed protocols for the key transformations are provided to enable reproduction and adaptation in a laboratory setting.
Comparative Analysis of Synthetic Routes
The two primary strategies for aristolactam synthesis are summarized below. Each route offers distinct advantages and is suited for different starting materials and target analogues.
| Metric | Synergistic C-H Activation & Dehydro-Diels-Alder | One-Pot Suzuki-Miyaura Coupling & Aldol Condensation |
| Key Reactions | 1. Ruthenium-catalyzed oxidative C-H activation/annulation2. Dehydro-Diels-Alder reaction3. Desulfonylation | 1. Palladium-catalyzed Suzuki-Miyaura coupling2. Intramolecular aldol condensation |
| Overall Strategy | Stepwise construction of the phenanthrene core from a substituted benzamide (B126) and a vinyl sulfone, followed by cycloaddition with benzyne (B1209423). | One-pot cascade reaction of a bromo-isoindolinone with a 2-formylphenylboronic acid to form the phenanthrene lactam. |
| Reported Yields | Good to excellent yields for a variety of derivatives (See Table 1). | Good to excellent yields for several natural aristolactams and their analogues (See Table 2). |
| Substrate Scope | Tolerates a wide range of functional groups on the benzamide and benzyne precursors, including electron-donating and electron-withdrawing groups. | Demonstrates good functional group tolerance on both the isoindolinone and boronic acid components. |
| Key Advantages | High efficiency and modularity, allowing for the synthesis of a diverse library of aristolactam derivatives. | The one-pot nature of the reaction simplifies the synthetic procedure and reduces purification steps. |
Quantitative Data on Product Yields
The following tables summarize the reported yields for the synthesis of various aristolactam derivatives using the two highlighted methods.
Table 1: Yields for Aristolactam Synthesis via C-H Activation and Dehydro-Diels-Alder Reaction [1][2]
| Starting Benzamide Substituent | Benzyne Precursor Substituent | Product | Yield (%) |
| H | H | Aristolactam BII (Cepharanone B) | 63 |
| 3,4-(OCH2O) | H | Piperolactam A | 66 |
| 3,4-(OCH2O) | 4,5-(OCH2O) | Sauristolactam | 69 |
| 3-OMe | H | 8-Methoxyaristolactam | 71 |
| 4-OMe | H | 7-Methoxyaristolactam | 68 |
| 3,4-diOMe | H | 7,8-Dimethoxyaristolactam | 75 |
| 3-Br | H | 8-Bromoaristolactam | 65 |
| 4-Cl | H | 7-Chloroaristolactam | 62 |
Table 2: Yields for Aristolactam Synthesis via One-Pot Suzuki-Miyaura Coupling and Aldol Condensation
| Bromo-isoindolinone Substituent | 2-Formylphenylboronic Acid Substituent | Product | Yield (%) |
| H | H | Aristolactam | 85 |
| 6,7-(OCH2O) | H | Aristolactam BII (Cepharanone B) | 92 |
| H | 4,5-diOMe | Aristolactam BIII | 87 |
| 6,7-(OCH2O) | 4,5-(OCH2O) | Piperolactam A | 95 |
| N-Me, 6,7-(OCH2O) | 4,5-(OCH2O) | N-Methyl Piperolactam A | 93 |
| 6-OMe | 4,5-(OCH2O) | Sauristolactam | 89 |
Experimental Protocols
Route 1: Synergistic C-H Bond Activation and Dehydro-Diels-Alder Reaction
This route involves a two-step process to construct the aristolactam core.
Step 1: Ruthenium-Catalyzed Oxidative Cyclization to form 3-Methyleneisoindolin-1-ones [1]
-
Reaction Setup: To a pressure tube is added the substituted benzamide (1.0 equiv), phenyl vinyl sulfone (1.2 equiv), [{RuCl2(p-cymene)}2] (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv).
-
Solvent: Acetic acid is added as the solvent.
-
Reaction Conditions: The tube is sealed, and the mixture is stirred at 120 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3-methyleneisoindolin-1-one (B1254794).
Step 2: Dehydro-Diels-Alder Reaction and Desulfonylation [1]
-
Reaction Setup: To a solution of the 3-methyleneisoindolin-1-one (1.0 equiv) and the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.5 equiv) in acetonitrile (B52724) is added CsF (2.0 equiv).
-
Reaction Conditions: The reaction mixture is stirred at 30 °C for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final aristolactam product.
Route 2: One-Pot Suzuki-Miyaura Coupling and Aldol Condensation Cascade
This one-pot procedure provides a direct route to the aristolactam skeleton.
-
Reaction Setup: In a microwave vial, the bromo-isoindolin-1-one (1.0 equiv), 2-formylphenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and Cs2CO3 (2.0 equiv) are combined.
-
Solvent: A mixture of dioxane and water (e.g., 4:1) is added.
-
Reaction Conditions: The vial is sealed and heated in a microwave reactor at 150 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.
References
Assessing the Specificity of Aristolactam AIIIA's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Aristolactam AIIIA with other known inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis and a validated target in oncology. The objective is to assess the specificity of this compound's actions through a detailed examination of its performance against alternative compounds, supported by experimental data and detailed methodologies.
Introduction to this compound and Plk1 Inhibition
This compound is a natural product that has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1).[1][2][3] Plk1 is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[4] Its overexpression is frequently observed in a wide range of human cancers, making it an attractive target for the development of novel anticancer therapies.[4] this compound exerts its anticancer effects by targeting Plk1, leading to mitotic arrest, spindle abnormalities, and ultimately, apoptosis in cancer cells.[1][2] This guide compares the in vitro and in vivo efficacy of this compound with other well-characterized Plk1 inhibitors, namely BI 2536, Volasertib (B1683956) (BI 6727), and Onvansertib (B609756).
Comparative Analysis of In Vitro Efficacy
The potency of this compound and its comparators has been evaluated through various in vitro assays, including kinase inhibition and cell cytotoxicity assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibition against Plk1
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | Plk1 | 47.5 µM | Enzymatic Inhibition Assay | [5][6] |
| BI 2536 | Plk1 | ~1.3 nM | FRET-based Kinase Assay | [7] |
| Volasertib (BI 6727) | Plk1 | Nanomolar range | Not specified | [8] |
| Onvansertib | Plk1 | Low nanomolar range | Not specified | [9] |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration). Direct comparison should be made with caution as the data is collated from different studies.
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | HeLa | Cervical Cancer | 7-30 µM | [2][10] |
| A549 | Lung Cancer | 7-30 µM | [2][10] | |
| HGC | Gastric Cancer | 7-30 µM | [2] | |
| HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 µM | [2] | |
| BI 2536 | Neuroblastoma cell lines | Neuroblastoma | < 100 nM | [7] |
| Volasertib (BI 6727) | SCLC cell lines | Small Cell Lung Cancer | Nanomolar range | [6] |
| Onvansertib | Group 3 Medulloblastoma cell lines | Medulloblastoma | Low nanomolar range | [9] |
Note: The IC50 values for cytotoxicity are dependent on the cell line and the duration of the assay. The data presented is compiled from various sources and direct comparisons should be interpreted with caution.
Cellular and Molecular Effects
Inhibition of Plk1 by this compound and its counterparts induces a cascade of cellular events, primarily affecting mitotic progression and cell viability.
Cell Cycle Arrest
A hallmark of Plk1 inhibition is the arrest of the cell cycle at the G2/M phase.[1][7] Treatment with this compound has been shown to significantly increase the population of HeLa cells in the G2/M phase.[2] Similarly, BI 2536 induces a G2/M arrest in neuroblastoma cells.[7] This arrest is a direct consequence of the disruption of mitotic spindle formation.
Induction of Apoptosis
The mitotic arrest triggered by Plk1 inhibitors ultimately leads to programmed cell death, or apoptosis. This compound has been demonstrated to induce apoptosis in HeLa cells, as evidenced by the cleavage of PARP and positive staining with Annexin V.[1][3] BI 2536 also induces apoptosis in neuroblastoma cell lines.[7]
Spindle Abnormalities
A key indicator of Plk1 inhibition is the formation of abnormal mitotic spindles. Confocal microscopy has revealed that this compound treatment leads to multipolar spindles and misaligned chromosomes in HeLa cells.[2] This phenotype, often referred to as "polo arrest," is a characteristic outcome of Plk1 inhibition.[4]
Specificity and Off-Target Effects
Volasertib, for instance, has been found to have off-target effects on phosphatidylinositol phosphate (B84403) and prostaglandin (B15479496) metabolism pathways, with PIP4K2A and ZADH2 identified as potential off-targets.[11] It is important to note that another Plk1 inhibitor, onvansertib, did not affect PIP4K2A, suggesting this is a specific off-target effect of volasertib.[11] The lack of extensive selectivity data for this compound highlights an area for future investigation to fully understand its therapeutic window and potential side effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Plk1.
-
Reaction Setup : Prepare a reaction mixture containing the Plk1 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Inhibitor Addition : Add varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation : Start the reaction by adding a final concentration of ATP (often radio-labeled, e.g., [γ-³²P]ATP). Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection : Stop the reaction and quantify the amount of substrate phosphorylation. For radiometric assays, this involves separating the phosphorylated substrate from the free ATP and measuring the incorporated radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination : Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with an inhibitor.
-
Cell Treatment and Harvesting : Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.
-
Fixation : Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.
-
Staining : Wash the cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.
-
Data Analysis : Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This protocol describes a method to detect apoptosis in treated cells.
-
Cell Treatment and Harvesting : Treat cells with the test compound and harvest both adherent and floating cells.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation : Incubate the cells in the dark at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][12]
Western Blot Analysis for PARP Cleavage
This protocol is for detecting the cleavage of PARP, a marker of apoptosis.
-
Protein Extraction : Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate it with a primary antibody specific for PARP. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a cleaved PARP fragment indicates apoptosis.[3]
Confocal Microscopy for Spindle Abnormalities
This protocol outlines the visualization of mitotic spindles in treated cells.
-
Cell Culture and Treatment : Grow cells on coverslips and treat them with the test compound or a vehicle control.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining : Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the DNA with a dye like DAPI or propidium iodide.
-
Imaging : Mount the coverslips and visualize the cells using a confocal laser scanning microscope to observe the morphology of the mitotic spindles and chromosome alignment.[2]
In Vivo Xenograft Model (Generic Protocol)
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of a compound.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization : Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration : Administer the test compound (e.g., this compound) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intravenous injection) according to a predetermined schedule and dosage.
-
Monitoring : Regularly measure tumor volume and the body weight of the mice throughout the study.
-
Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. The tumors can be further analyzed by immunohistochemistry or western blotting.
Visualizing Key Pathways and Workflows
Signaling Pathway of Plk1 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The natural product this compound as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Aristolactam AIIIA's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of Aristolactam AIIIA with other alternatives, supported by experimental data from published literature. It includes detailed methodologies for key experiments and visual representations of the signaling pathways involved.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. For context, typical IC50 value ranges for common chemotherapeutic agents are also provided.
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| HeLa | Cervical Cancer | 7 - 30 | Doxorubicin (B1662922) | ~0.69 - 8.3[1][2] |
| A549 | Lung Cancer | 7 - 30 | Cisplatin (B142131) | ~3.3 - 58[3] |
| HGC | Gastric Cancer | 7 - 30 | Paclitaxel (B517696) | ~0.0025 - 0.0075[4] |
| HCT-8/V | Navelbine-resistant Colon Cancer | 3.55 | Navelbine (NVB) | >10[5] |
Note: IC50 values for reference compounds are sourced from various studies and may not have been determined under the exact same experimental conditions as those for this compound. They are provided for general comparative purposes. The cytotoxicity of drugs like cisplatin can vary significantly based on experimental conditions.[6][7]
Signaling Pathways and Experimental Workflows
Published studies indicate that this compound exerts its anticancer effects primarily through the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis (programmed cell death).
G2/M Cell Cycle Arrest Signaling Pathway
This compound has been shown to induce G2/M phase arrest in cancer cells.[5] This is a common mechanism for anticancer agents to halt the proliferation of tumor cells. The pathway likely involves the modulation of key cell cycle regulators. One proposed mechanism for related compounds involves the activation of the ATM-Chk2-p53-p21 DNA damage response pathway.[8]
References
- 1. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Aristolactam AIIIA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of Aristolactam AIIIA, a novel compound with demonstrated anti-cancer properties. By juxtaposing its performance with the established chemotherapeutic agent Doxorubicin, this document aims to furnish researchers with the necessary data to assess its future prospects in drug development. This analysis is based on available preclinical data and highlights areas requiring further investigation to fully elucidate the therapeutic index of this compound.
I. Comparative Efficacy and Toxicity
A direct comparison of the therapeutic index, the ratio of a drug's toxic dose to its effective dose, is challenging due to the limited availability of in vivo data for this compound. However, a comparative analysis of its in vitro efficacy and available toxicity data against Doxorubicin provides valuable insights into its potential as a therapeutic agent.
Table 1: In Vitro Efficacy of this compound vs. Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HeLa | Cervical Cancer | 7-30 |
| A549 | Lung Cancer | 7-30 | |
| HGC | Gastric Cancer | 7-30 | |
| HCT-8/V | Colon Cancer (Navelbine-resistant) | 3.55 | |
| Doxorubicin | HeLa | Cervical Cancer | ~0.086 (at 24h) |
| A549 | Lung Cancer | ~0.01 (at 72h) |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The IC50 for Doxorubicin can vary significantly based on the duration of exposure[1][2].
Table 2: Acute Toxicity Data in Mice
| Compound | Route of Administration | LD50 (mg/kg) |
| This compound | Intragastric | > 10 mg/kg (in a 24-week study)[3] |
| Doxorubicin | Intravenous | 17 |
Note: LD50 is the lethal dose at which 50% of the test subjects die. The provided data for this compound is from a long-term toxicity study and not a formal acute toxicity (LD50) study. A specific LD50 value for this compound is not currently available in the public domain.
II. Mechanism of Action: A Focus on Plk1 Inhibition
This compound exerts its anti-cancer effects primarily through the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[4][5] Inhibition of Plk1 disrupts the cell cycle at the G2/M phase, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[4][5][6]
Doxorubicin, in contrast, functions as an intercalating agent, inserting itself into DNA and inhibiting topoisomerase II, which ultimately leads to DNA damage and apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Plk1, leading to G2/M arrest and apoptosis.
III. Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited in this guide are provided below.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cell lines to determine its IC50 value.[7][8][9][10]
1. Cell Seeding:
- Cancer cell lines (e.g., HeLa, A549, HGC) are cultured in appropriate media and conditions.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
- This compound and Doxorubicin are serially diluted to a range of concentrations.
- The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Logical flow of an in vivo tumor xenograft experiment.
IV. Conclusion and Future Directions
The available data suggests that this compound is a potent inhibitor of cancer cell proliferation in vitro, with a mechanism of action centered on the inhibition of the key mitotic regulator, Plk1. Its efficacy against a drug-resistant colon cancer cell line is particularly noteworthy. However, a comprehensive evaluation of its therapeutic index is currently hampered by the lack of publicly available in vivo efficacy and acute toxicity data.
To fully assess the therapeutic potential of this compound, the following future studies are recommended:
-
In vivo efficacy studies: Xenograft studies using various cancer cell lines (e.g., HeLa, A549) are crucial to determine the effective dose (ED50) of this compound for tumor growth inhibition.
-
Acute toxicity studies: A formal LD50 study in mice is necessary to establish the acute toxicity profile of this compound.
-
Comparative in vivo studies: Direct comparative studies of the efficacy and toxicity of this compound and Doxorubicin in the same xenograft models would provide the most robust data for evaluating their relative therapeutic indices.
The successful completion of these studies will be instrumental in determining whether this compound warrants further development as a novel anti-cancer therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. imrpress.com [imrpress.com]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aristolactam AIIIA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Aristolactam AIIIA.
This compound and related compounds are recognized for their potential toxicity. Due to the significant hazards associated with this class of compounds, including acute toxicity and potential mutagenicity, it is imperative that strict disposal protocols are followed.[1][2] Improper disposal can lead to environmental contamination and pose a serious risk to human health.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound may lack detailed disposal instructions[3], data for closely related aristolactam compounds indicate severe hazards.
Key Hazards:
-
Acute Toxicity: Can be fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Carcinogenicity: Suspected of causing cancer.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.
Step 1: Waste Identification and Classification
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other materials. This will affect the disposal route.
-
Hazardous Waste Determination: Based on its known toxic properties, this compound waste must be classified as hazardous. In the United States, under the Resource Conservation and Recovery Act (RCRA), this would likely be classified as acutely toxic waste.[5]
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Acutely Toxic," "Mutagen")
-
The accumulation start date
-
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.
-
Ventilation: Ensure the storage area is well-ventilated.[4]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide Documentation: Be prepared to provide the SDS and any other relevant information about the waste to the disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][4] This can lead to environmental contamination and is a violation of regulations.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available safety documents, the table below summarizes key information for related compounds to inform handling and disposal decisions.
| Property | Value | Source |
| GHS Hazard Statements | H300: Fatal if swallowed | PubChem[1] |
| H310: Fatal in contact with skin | PubChem[1] | |
| H330: Fatal if inhaled | PubChem[1] | |
| H341: Suspected of causing genetic defects | PubChem[1] | |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray | MCE SDS[2] |
| P262: Do not get in eyes, on skin, or on clothing | MCE SDS[2] | |
| P273: Avoid release to the environment | Generic SDS[4] | |
| P501: Dispose of contents/container to an approved waste disposal plant | Generic SDS[4] |
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management principles as described in various safety data sheets and regulatory guidelines. No specific experimental protocols for the alteration or neutralization of this compound prior to disposal are recommended due to its high toxicity. The primary protocol is secure containment and transfer to a licensed waste management facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
